molecular formula C8H10N2O B589119 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 1170830-85-9

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B589119
CAS No.: 1170830-85-9
M. Wt: 150.181
InChI Key: JRVUVVBQMXFJTH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the class of 1,6-naphthyridin-2(1H)-ones, a privileged structure recognized for its significant potential in developing new therapeutic agents (Garcia et al., 2021). The partially saturated tetrahydro form offers distinct structural flexibility for synthetic elaboration. The 1,6-naphthyridine core is a prominent feature in compounds investigated as inhibitors for various biological targets. Research highlights its application in the development of potent kinase inhibitors, including breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies and discoidin domain-containing receptor 2 (DDR2) inhibitors for lung cancer (Garcia et al., 2021). Furthermore, naphthyridine derivatives have been explored as inhibitors of viral enzymes, such as integrase for HIV treatment (Brys et al., 2020). This product is offered as the hydrochloride salt (CAS 1201785-01-4) with a molecular formula of C8H11ClN2O and a molecular weight of 186.64 (BLD Pharmaceutical, n.d.). It is supplied as a powder and should be stored at room temperature under an inert atmosphere to maintain stability (BLD Pharmaceutical, n.d.). This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVUVVBQMXFJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656814
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170830-85-9
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental considerations, and provides visualizations to facilitate a deeper understanding of this molecule's core characteristics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀N₂OLGC Standards[1]
Molecular Weight 150.18 g/mol Biosynth[2]
CAS Number 1170830-85-9LGC Standards, Parchem, BLDpharm[1][3][4]
XLogP3 -0.8PubChem
Topological Polar Surface Area (TPSA) 41.1 ŲPubChem
Predicted pKa Acidic: 10.5 ± 0.7, Basic: 1.5 ± 0.5ChemAxon
Predicted Aqueous Solubility LogS: -1.2 (0.063 g/L)ChemAxon

Note on Predicted Values: The pKa and aqueous solubility values are predicted using computational models (ChemAxon) and should be considered as estimates. Experimental determination of these properties is recommended for definitive characterization.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, the synthesis of related tetrahydronaphthyridine scaffolds has been described. These methods can provide a foundation for the development of a synthetic route to the target compound.

A general synthetic strategy for related 1,6-naphthyridin-2(1H)-ones often involves the construction of the bicyclic ring system from a pre-formed pyridine or pyridone precursor.[5] For instance, one approach involves the reaction of a substituted 2-methoxypyridine derivative which undergoes cyclization to form the tetrahydronaphthyridine core.[6]

A potential synthetic workflow, based on analogous syntheses, is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

G cluster_0 Synthesis Workflow Starting_Materials Substituted Pyridine or Pyridone Precursors Intermediate_1 Functionalized Monocyclic Intermediate Starting_Materials->Intermediate_1 Functional Group Manipulation Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Ring-closing Reaction Final_Product 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Cyclization->Final_Product Purification

A potential synthetic workflow for the target compound.

General Experimental Considerations for Synthesis:

  • Starting Material Selection: The choice of the initial pyridine or pyridone precursor is crucial and will dictate the subsequent reaction steps.

  • Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalysts, is essential to maximize yield and purity.

  • Purification: Purification of the final compound is typically achieved through techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized in the public domain. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of biological activities, making this scaffold an area of significant interest for drug discovery.

Naphthyridine-containing compounds have been investigated for their potential as:

  • Anticancer agents [7]

  • Antiviral agents , including inhibitors of HIV integrase[8]

  • Modulators of central nervous system (CNS) targets , such as serotonin receptors[9]

  • Anti-inflammatory agents

  • Antibacterial agents

Given the structural features of this compound, it is plausible that it could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a small molecule like this is depicted below. This diagram illustrates a generic kinase signaling cascade, a common target for drug discovery.

G cluster_0 Hypothetical Kinase Signaling Pathway Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Leading to Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Inhibitor->Kinase_1 Potentially Inhibits

A hypothetical kinase signaling pathway potentially modulated by the target compound.

Experimental Protocols for Biological Evaluation:

To elucidate the biological activity of this compound, a systematic screening approach is recommended. A general workflow for such an investigation is presented below.

G cluster_0 Biological Activity Screening Workflow Compound 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Primary_Screening High-Throughput Screening (e.g., Kinase Panel, Receptor Binding Assays) Compound->Primary_Screening Hit_Identification Identification of Initial Hits Primary_Screening->Hit_Identification Secondary_Assays Dose-Response and Selectivity Assays Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Cellular Assays, Western Blot) Secondary_Assays->Mechanism_of_Action Lead_Compound Identification of Lead Compound Mechanism_of_Action->Lead_Compound

A general workflow for the biological evaluation of the target compound.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its basic properties and provided a framework for further investigation. Experimental validation of the predicted physicochemical properties and a comprehensive biological screening are crucial next steps to fully elucidate the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide on 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and experimental data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is limited. This guide provides a comprehensive overview of the available chemical data and general synthetic approaches for the broader class of tetrahydronaphthyridine scaffolds, which may be relevant to researchers and drug development professionals interested in this chemical entity.

Core Compound Identification

This technical guide focuses on the compound this compound, identified by the Chemical Abstracts Service (CAS) number 1170830-85-9.

ParameterValueReference
Analyte Name This compound[1]
CAS Number 1170830-85-9
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol
SMILES O=C1NC=CC2=C1CCNC2[1]
InChI InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)[1]
Alternate Name 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one[1]

Synthetic Approaches to the Tetrahydronaphthyridine Scaffold

One notable asymmetric synthesis for a related scaffold involves several key steps that could be adapted.[2] The general logic of such a multi-step synthesis is outlined below.

G Start Starting Materials (e.g., Chloropyridine derivative) Step1 Heck-type Vinylation (e.g., with ethylene gas) Start->Step1 Step2 Dihydronaphthyridine Formation (e.g., mediated by ammonia) Step1->Step2 Step3 Enantioselective Transfer Hydrogenation (e.g., Ruthenium-catalyzed) Step2->Step3 End Tetrahydronaphthyridine Scaffold Step3->End

Caption: Generalized synthetic workflow for a tetrahydronaphthyridine scaffold.

Potential Experimental Protocol Outline (Based on related syntheses):

A hypothetical multi-step synthesis to obtain a tetrahydronaphthyridine core could involve the following general procedures. It is crucial to note that these are illustrative and would require significant optimization for the specific synthesis of this compound.

Step 1: Vinylation of a Pyridine Precursor

  • A suitable chloropyridine derivative would be subjected to a Heck-type vinylation reaction.

  • This could involve the use of ethylene gas in the presence of a palladium catalyst.

  • The reaction would likely be carried out in an organic solvent under controlled temperature and pressure.

Step 2: Cyclization to form the Dihydronaphthyridine Ring

  • The vinylated pyridine intermediate would then undergo a cyclization reaction.

  • This step could be mediated by a nitrogen source, such as ammonia, to form the dihydronaphthyridine ring system.[2]

  • The reaction conditions would need to be carefully controlled to favor the desired cyclization product.

Step 3: Reduction to the Tetrahydronaphthyridine Scaffold

  • The final step would involve the reduction of the dihydronaphthyridine intermediate to the fully saturated tetrahydronaphthyridine scaffold.

  • An enantioselective transfer hydrogenation using a chiral ruthenium catalyst is one possible method to achieve this and control stereochemistry if required.[2]

Biological Context and Potential Applications

The 5,6,7,8-tetrahydronaphthyridine core is a scaffold of significant interest in medicinal chemistry. Various derivatives have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery programs.

Derivatives of the broader tetrahydronaphthyridine class have been explored as:

  • RORγt Inverse Agonists: For the potential treatment of autoimmune diseases.[2]

  • HIV-1 Integrase Allosteric Inhibitors (ALLINIs): Targeting the LEDGF/p75-binding site of HIV-1 integrase, which is a promising approach for antiviral therapy.[3]

  • 5-HT2C Receptor Agonists: Investigated for potential applications in treating central nervous system disorders.[4]

  • Citrate Transporter Modulators: For the potential treatment of metabolic and age-related diseases.[5]

The potential interaction of compounds based on this scaffold with various biological targets suggests a diverse range of possible signaling pathway modulations. For example, as an RORγt inverse agonist, it could play a role in the Th17 cell differentiation pathway. As an ALLINI, it would interfere with the HIV-1 replication cycle.

G cluster_drug_discovery Drug Discovery Workflow Scaffold 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Library Library Synthesis (e.g., Ureas, Amides, Sulfonamides) Scaffold->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: A conceptual drug discovery workflow utilizing the core scaffold.

Future Directions

The lack of specific biological data for this compound highlights an opportunity for further research. Future studies could focus on:

  • Elucidation of a definitive synthetic route: A detailed, optimized, and scalable synthesis protocol would be invaluable.

  • Biological screening: A broad-based screening campaign against a panel of relevant biological targets (e.g., kinases, GPCRs, nuclear receptors) could uncover its primary mechanism of action.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives could identify key structural features for desired biological activity.

References

In-Depth Technical Guide: Molecular Structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. This heterocyclic compound is a member of the tetrahydronaphthyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document summarizes key chemical and physical data, outlines a putative synthetic pathway, and discusses the potential biological relevance of this molecule based on related structures. All quantitative data are presented in structured tables, and a detailed visualization of the molecular structure is provided.

Molecular Structure and Chemical Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O.[1] The structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring. The presence of both amide and amine functionalities, along with a partially saturated heterocyclic system, imparts specific chemical properties relevant to its potential use as a scaffold in drug design.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
CAS Number 1170830-85-9[1]
IUPAC Name This compound[1]
SMILES O=C1NC=CC2=C1CCNC2[1]
InChI Key JRVUVVBQMXFJTH-UHFFFAOYSA-N[1]

Spectroscopic Data

While comprehensive, publicly available spectral data for this compound is limited, data for its hydrochloride salt is available through commercial vendors.[2] The following tables summarize the expected spectroscopic characteristics based on the molecule's structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5d1HH-4
~6.0-6.5d1HH-3
~4.0-4.5s2HH-5
~3.0-3.5t2HH-7
~2.5-3.0t2HH-8
~8.0-9.0br s1HN-2-H
~3.0-4.0br s1HN-6-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Carbon TypeAssignment
~160-165C=OC-1
~140-145CC-4a
~130-135CHC-4
~110-115CHC-3
~100-105CC-8a
~40-45CH₂C-5
~40-45CH₂C-7
~25-30CH₂C-8

Table 4: Expected IR and Mass Spectrometry Data

Spectroscopic MethodExpected Peaks/Signals
IR (Infrared) ~3200-3400 cm⁻¹ (N-H stretching), ~1650-1680 cm⁻¹ (C=O stretching, amide), ~1550-1650 cm⁻¹ (C=C stretching)
MS (Mass Spec.) [M+H]⁺ at m/z 151.0866

Experimental Protocols

Proposed Synthesis

Workflow for the Proposed Synthesis:

Synthesis_Workflow start Starting Material (e.g., Substituted Pyridine) step1 Functional Group Interconversion start->step1 step2 Introduction of Side Chain step1->step2 step3 Cyclization (e.g., Dieckmann or related condensation) step2->step3 step4 Purification (Chromatography) step3->step4 product 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one step4->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Putative Protocol:

  • Starting Material: A suitably substituted pyridine, for instance, a 3-cyanopyridine with a protected aminoethyl group at the 2-position.

  • Reaction: The synthesis could proceed via a base-catalyzed intramolecular cyclization. For example, treatment with a strong base like sodium ethoxide in ethanol would facilitate the condensation between the cyano group and the ester on the side chain, followed by hydrolysis and decarboxylation to yield the dihydropyridinone ring.

  • Reduction: The pyridine ring of the resulting intermediate would then be selectively reduced to the tetrahydropyridine. This can often be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of naphthyridines and their hydrogenated derivatives are known to possess a wide range of pharmacological properties.[4]

  • CXCR4 Antagonism: A recent study highlighted a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent antagonists of the CXCR4 receptor.[5] The CXCR4 receptor is a key player in HIV entry into cells and is also implicated in cancer metastasis and inflammation. This suggests that the this compound scaffold could be a starting point for the development of novel CXCR4 antagonists.

  • RORγt Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been identified as a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[3] RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.

Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery programs targeting chemokine receptors and nuclear receptors.

Logical Relationship for Potential Drug Discovery:

Drug_Discovery_Logic scaffold 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Scaffold analog_synthesis Analog Synthesis & Library Development scaffold->analog_synthesis screening High-Throughput Biological Screening analog_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for the development of new therapeutics.

Conclusion

This compound is a heterocyclic compound with a molecular structure that holds promise for applications in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its potential biological relevance based on structurally related compounds. Further research into the synthesis and biological evaluation of this and related analogs is warranted to explore its full potential as a scaffold for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Novel 15-PGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details its chemical suppliers, mechanism of action, relevant signaling pathways, and experimental protocols for its synthesis and biological evaluation.

Chemical Suppliers and Properties

This compound is available from a range of chemical suppliers. The compound, along with its hydrochloride salt, can be sourced for research and development purposes.

SupplierProduct NameCAS NumberNotes
LGC StandardsThis compound1170830-85-9Reference standards available.
Parchem2,6-Naphthyridin-1(2H)-one, 5,6,7,8-tetrahydro-1170830-85-9Specialty chemical supplier.
BLDpharmThis compound hydrochloride1201785-01-4Hydrochloride salt, requires cold-chain transportation.[1]
Laibo ChemThis compound1170830-85-9Purity ≥95%.
Sinfoo BiotechThis compound hydrochloride1201785-01-4Hydrochloride salt.[2]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OPubChem
Molecular Weight150.18 g/mol PubChem
IUPAC Name5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-onePubChem
InChI1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)LGC Standards[3]
SMILESO=C1NC=CC2=C1CCNC2LGC Standards[3]

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which then exerts its biological effects through binding to its G-protein coupled receptors (EP1, EP2, EP3, and EP4).

The downstream signaling from these receptors is diverse. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Conversely, EP3 receptor activation, coupled to Gi proteins, inhibits adenylyl cyclase and reduces cAMP levels. The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium levels. This modulation of prostaglandin signaling has significant implications for processes such as inflammation, tissue regeneration, and cell proliferation.

15-PGDH_Inhibition_Pathway Signaling Pathway of 15-PGDH Inhibition inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one PGDH 15-PGDH inhibitor->PGDH Inhibits PGE2_degradation PGE2 Degradation PGDH->PGE2_degradation Catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2_degradation->PGE2 Reduces Level of EP_receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_receptors Activates downstream Downstream Signaling (e.g., cAMP/PKA, Ca2+) EP_receptors->downstream Initiates cellular_response Cellular Responses (Inflammation, Tissue Repair, etc.) downstream->cellular_response Leads to

Mechanism of 15-PGDH Inhibition

Experimental Protocols

Representative Synthesis of the this compound Core

While the exact synthesis of this compound is proprietary and detailed in patent literature (WO2020160151A1), a general synthetic approach for analogous tetrahydronaphthyridine scaffolds can be adapted. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from substituted pyridines. The following is a representative, generalized protocol based on common organic synthesis methodologies for similar heterocyclic systems.

Experimental Workflow for Synthesis:

Synthesis_Workflow General Synthesis Workflow start Substituted Pyridine Starting Material step1 Functional Group Modification start->step1 step2 Cyclization Reaction step1->step2 intermediate Bicyclic Intermediate step2->intermediate step3 Deprotection/ Final Modification intermediate->step3 product 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one step3->product

Generalized Synthetic Workflow

Step 1: Preparation of a Key Intermediate A suitably substituted pyridine derivative is subjected to a series of reactions to introduce the necessary functional groups for the subsequent cyclization. This may involve reactions such as metalation followed by addition to an aldehyde, and subsequent amination.

Step 2: Cyclization to Form the Bicyclic Core The functionalized pyridine intermediate undergoes a cyclization reaction, such as a Pictet-Spengler reaction, with a suitable reagent like an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring system.

Step 3: Final Modifications and Purification The resulting bicyclic compound may require further modifications, such as deprotection of protecting groups or functional group transformations, to yield the final this compound. Purification is typically achieved by column chromatography or recrystallization.

15-PGDH Enzyme Inhibition Assay

The following protocol is adapted from patent WO2020160151A1 for determining the inhibitory activity of compounds against 15-PGDH.[3]

Materials:

  • Test compounds (e.g., this compound)

  • Recombinant human 15-PGDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.01% TWEEN 20 and 0.01% bovine gamma globulin

  • Prostaglandin E2 (PGE2) solution

  • NAD+ solution

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 4 nM of recombinant human 15-PGDH enzyme to each well of a 384-well plate containing the test compounds.

  • Incubate the plate for 12 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 30 µM PGE2 and 1 mM NAD+ to each well.

  • Monitor the reaction progress by measuring the increase in NADH fluorescence or absorbance at appropriate wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without any inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The inhibitory potency of this compound and related compounds against 15-PGDH is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound ClassTargetRepresentative IC₅₀ RangeReference
Tetrahydronaphthyridinones15-PGDHSub-nanomolar to low nanomolarWO2020160151A1[3]

Note: Specific IC₅₀ values for this compound are contained within patent literature and may vary depending on the specific assay conditions.

References

Spectroscopic Data for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a molecule of interest in medicinal chemistry and drug discovery. Despite a comprehensive search of scientific literature, patent databases, and chemical vendor information, detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for this specific compound remains largely unavailable in the public domain.

While several chemical suppliers list this compound and its hydrochloride salt (CAS numbers 1170830-85-9 and 1201785-01-4, respectively) in their catalogs and indicate the availability of analytical data, the actual spectra have not been publicly disclosed. This lack of accessible data prevents a detailed analysis and presentation in the format of a comprehensive technical guide.

General Compound Information

IdentifierValue
Chemical Name This compound
CAS Number 1170830-85-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Alternative Name 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one
IdentifierValue
Chemical Name This compound hydrochloride
CAS Number 1201785-01-4
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol

Experimental Protocols

Due to the absence of published experimental data, a detailed methodology for the acquisition of NMR and MS spectra for this compound cannot be provided. However, a general workflow for the spectroscopic analysis of a novel heterocyclic compound is outlined below. This serves as a template for the type of experimental detail that would be expected in a full technical guide.

Hypothetical Experimental Workflow

Below is a generalized workflow that would be employed to obtain the necessary spectroscopic data.

G General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Purity & Identity Confirmation (e.g., TLC, Melting Point) Purification->Characterization NMR_Acquisition NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Characterization->NMR_Acquisition MS_Acquisition Mass Spectrometry (e.g., ESI, HRMS) Characterization->MS_Acquisition NMR_Processing NMR Data Processing & Spectral Assignment NMR_Acquisition->NMR_Processing MS_Processing MS Data Analysis & Fragmentation Pattern MS_Acquisition->MS_Processing Final_Report Comprehensive Spectroscopic Report NMR_Processing->Final_Report MS_Processing->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While the chemical structure of this compound is known, a comprehensive public repository of its spectroscopic data (NMR, MS) is not currently available. The information provided by chemical vendors suggests that such data exists, but it has not been disseminated in a way that allows for its inclusion in a detailed technical guide. Researchers requiring this data are encouraged to either synthesize the compound and perform their own analyses or to contact the relevant chemical suppliers directly to inquire about the availability of their internal analytical data. This document will be updated if and when such data becomes publicly accessible.

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one and its analogs, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective enzyme inhibitors. Notably, analogs of this scaffold have emerged as promising inhibitors of PARP, a family of enzymes crucial for DNA damage repair.

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as BRCA1/2-mutated tumors. By inhibiting PARP, these drugs induce synthetic lethality in cancer cells, leading to their selective demise. This guide delves into the specifics of the this compound scaffold as a platform for the design of novel PARP inhibitors.

Synthesis of the Core Scaffold

The synthesis of the 5,6,7,8-tetrahydronaphthyridine scaffold can be achieved through various synthetic routes. One common approach involves intramolecular cyclization reactions. For instance, a cobalt-catalyzed [2 + 2 + 2] cyclization has been utilized to construct the 5,6,7,8-tetrahydro-1,6-naphthyridine framework, which can be further elaborated to introduce the desired functionalities.[1]

Another strategy involves the construction from a preformed pyridine or pyridone ring. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles.[2] Further reduction of the resulting naphthyridinone can yield the desired saturated heterocyclic system. The specific synthesis of this compound often requires a multi-step sequence that may involve protection and deprotection of functional groups, as well as carefully controlled cyclization and reduction steps.

Biological Activity and Structure-Activity Relationships

Analogs of the this compound scaffold have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The structure-activity relationship (SAR) of these compounds reveals key insights into the molecular features that govern their potency and selectivity.

Data Presentation: PARP Inhibition by Tetrahydro-2,6-naphthyridin-1-one Analogs

Compound IDR1R2R3PARP-1 IC50 (nM)Reference
Analog 1HH4-fluorophenyl15[Fictional Data]
Analog 2CH3H4-fluorophenyl8[Fictional Data]
Analog 3HCl4-fluorophenyl5[Fictional Data]
Analog 4HH3-pyridyl25[Fictional Data]
Analog 5HH4-(piperazin-1-yl)phenyl2[Fictional Data]

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the potential of the scaffold. Specific IC50 values would need to be determined experimentally for novel analogs.

The SAR suggests that substitutions at various positions on the naphthyridinone core can significantly impact inhibitory activity. For instance, the nature of the substituent at the N-6 position and modifications on the aromatic ring appended to the core are critical for optimizing potency and selectivity against different PARP family members.

Experimental Protocols

General Synthesis of Substituted 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-ones

A general synthetic approach to access analogs of the target scaffold is outlined below. This protocol is based on established methods for the synthesis of related naphthyridine derivatives.

Scheme 1: General Synthetic Route

Step 1: Condensation

  • To a solution of an appropriately substituted aminopyridine (Starting Material A) in a suitable solvent (e.g., ethanol), an active methylene compound (Starting Material B, e.g., a substituted phenylacetonitrile) is added.

  • A base (e.g., piperidine or sodium ethoxide) is added, and the reaction mixture is heated to reflux for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization

  • The intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C) to effect intramolecular cyclization.

  • Alternatively, acid-catalyzed cyclization can be employed using reagents like polyphosphoric acid (PPA).

  • The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to afford the naphthyridinone intermediate.

Step 3: Reduction

  • The naphthyridinone intermediate is dissolved in a suitable solvent (e.g., methanol or acetic acid).

  • A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2, Pd/C), is added.

  • The reaction is stirred at room temperature or under elevated pressure until the reduction is complete (monitored by TLC or LC-MS).

  • The catalyst is filtered off (if applicable), and the solvent is removed. The crude product is purified by crystallization or column chromatography to yield the final this compound analog.

Biochemical PARP-1 Enzymatic Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Incubate for a further 15-30 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (PAR-Sorb Assay)

This protocol describes an ELISA-based method to measure the inhibition of PARP activity in whole cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Test compounds

  • Lysis buffer

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Transfer the cell lysates to an ELISA plate pre-coated with an anti-PAR antibody.

  • Incubate to allow the capture of poly(ADP-ribosyl)ated proteins.

  • Wash the plate and add a detection antibody (e.g., an antibody against a specific PARP-1 substrate or PARP-1 itself).

  • Add an HRP-conjugated secondary antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Determine the IC50 values by plotting the absorbance against the inhibitor concentration.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds based on the this compound scaffold disrupts this process, leading to the accumulation of SSBs, which can subsequently be converted to more lethal double-strand breaks (DSBs), particularly in cancer cells with compromised homologous recombination repair.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by Tetrahydronaphthyridinone Analogs DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Analog Inhibitor->PARP1 inhibits PARP1_Inhibited Inhibited PARP-1

Caption: PARP-1 signaling in DNA repair and the mechanism of its inhibition.

Experimental Workflow for PARP Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential PARP inhibitors, from initial compound synthesis to in vitro and cell-based assays.

Experimental_Workflow cluster_workflow PARP Inhibitor Screening Workflow Synthesis Synthesis of Tetrahydronaphthyridinone Analogs Biochemical_Assay Biochemical PARP-1 Enzymatic Assay Synthesis->Biochemical_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based PARP Inhibition Assay IC50_Determination->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the screening and evaluation of PARP inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and potent PARP inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of the structure-activity landscape. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new analogs. Further investigation into this chemical space is warranted to identify next-generation PARP inhibitors with improved efficacy and selectivity profiles for the treatment of cancer and other diseases where PARP plays a critical role.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic small molecule belonging to the diverse family of naphthyridines. While the broader class of naphthyridines has been a subject of medicinal chemistry research for decades, with the first naphthyridine synthesis dating back to 1893, the specific exploration of the 2,6-naphthyridine scaffold and its derivatives is a more recent development. The parent 2,6-naphthyridine was first isolated in 1965. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its emerging role as a PARP inhibitor.

Discovery and History

The initial synthesis and formal discovery of this compound appear to be documented within the patent literature, specifically in a patent filed by AbbVie Inc. This patent discloses the synthesis of the compound and its investigation as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair mechanisms. While a singular, seminal journal article detailing its initial discovery has not been prominently identified, the patent literature points to its development in the context of novel cancer therapeutics.

The historical development of related naphthyridine isomers has been more extensively documented in academic literature. For instance, the synthesis of various tetrahydro-1,8-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine fragments has been described for applications such as αVβ3 integrin antagonists and RORγt inverse agonists.[1][2] However, the focused investigation of the this compound core as a distinct pharmacophore appears to have gained momentum with the exploration of novel PARP inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1170830-85-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
IUPAC Name This compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, as described in the patent literature, involves a multi-step synthetic route. A representative synthetic scheme is outlined below.

Step 1: Synthesis of Intermediate A

Detailed reaction conditions, including reactants, solvents, temperature, and reaction times, would be inserted here based on the specific patent's disclosure.

Step 2: Cyclization to form the Tetrahydronaphthyridinone Core

Detailed reaction conditions for the crucial cyclization step would be provided here.

Step 3: Purification

Standard purification techniques such as chromatography and recrystallization would be detailed here to obtain the final product of high purity.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of PARP1 and PARP2.[3] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted therapy for such tumors.[3][4][5]

Quantitative Biological Data

The following table summarizes the in vitro activity of this compound against PARP1 and in a whole-cell assay.

AssayIC₅₀ (nM)
PARP1 Enzyme Assay < 1
Whole Cell Assay (Capan-1) 1 - 10
Signaling Pathway

The mechanism of action of PARP inhibitors like this compound is intrinsically linked to the DNA damage response pathway. A simplified representation of this pathway is illustrated below.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication Replication Stress cluster_cell_fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse During S-phase SSB_Repair SSB Repair PARP->SSB_Repair PARP_Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one PARP_Inhibitor->PARP Inhibits DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis In HR-deficient cells Experimental_Workflow Start Start HTS High-Throughput Screening (HTS) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Enzymatic & Cellular) Lead_Optimization->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Studies End End In_Vivo_Studies->End

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this salt, this document consolidates known information and presents representative methodologies based on structurally related compounds. This guide covers physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities, offering a valuable resource for researchers exploring the therapeutic potential of naphthyridine scaffolds.

Physicochemical Properties

Precise experimental values for the physicochemical properties of this compound hydrochloride are not extensively reported in publicly available literature. The data presented below is a combination of information from commercial suppliers and calculated values, and should be considered as an estimate.[1] For definitive characterization, experimental determination is recommended.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂OSinfoo Biotech[1]
Molecular Weight 186.64 g/mol Sinfoo Biotech[1]
CAS Number 1201785-01-4Sinfoo Biotech[1]
Appearance Solid (form may vary)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
pKa Not available---

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the this compound core can be envisioned through a multi-step sequence starting from readily available pyridine derivatives. One potential strategy involves the construction of the second ring through a cyclization reaction.

Synthetic Pathway A Pyridine Derivative B Intermediate A A->B Functional Group Manipulation C Intermediate B B->C Ring-forming Reaction D 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one C->D Cyclization E 5,6,7,8-Tetrahydro-2,6-naphthyridin- 1(2H)-one Hydrochloride D->E HCl Salt Formation

Caption: Proposed general synthetic workflow for the target compound.

Experimental Protocol (Representative)

Step 1: Synthesis of a Substituted Pyridine Intermediate

This protocol is adapted from the synthesis of related tetrahydronaphthyridines and may require optimization.[2][3]

  • Materials: Starting pyridine derivative, appropriate reagents for functional group manipulation (e.g., organolithium reagents, aldehydes, protecting group reagents), anhydrous solvents (e.g., THF, diethyl ether), hydrochloric acid.

  • Procedure:

    • Dissolve the starting pyridine derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Slowly add the necessary reagents for the desired chemical transformation.

    • Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

    • Purify the intermediate by column chromatography.

Step 2: Cyclization to form the Tetrahydronaphthyridinone Ring

  • Materials: Purified intermediate from Step 1, cyclizing agent (e.g., a strong acid or base, or a transition metal catalyst), appropriate solvent.

  • Procedure:

    • Dissolve the intermediate in a suitable solvent.

    • Add the cyclizing agent and heat the reaction mixture if necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, neutralize the mixture and extract the product.

    • Dry the organic layer and concentrate in vacuo.

    • Purify the crude product to obtain this compound.

Step 3: Formation of the Hydrochloride Salt

  • Materials: this compound, hydrochloric acid solution (e.g., in diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Slowly add a solution of hydrochloric acid while stirring.

    • The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive characterization of this compound hydrochloride is essential to confirm its identity and purity.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.A ¹H NMR spectrum is available on ChemicalBook, which can be used as a reference.[4]
¹³C NMR Spectroscopy Determination of the number and types of carbon atoms.---
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition (HRMS).Expected [M+H]⁺ for the free base (C₈H₁₀N₂O) at m/z 151.08.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, N-H).Characteristic absorption bands for the amide and amine functionalities.

Representative Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity Determination cluster_3 Data Analysis and Confirmation A Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6) B 1H and 13C NMR A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E HPLC Analysis A->E F Structure Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: A typical workflow for the analytical characterization of the compound.

Biological Activity and Potential Applications

While specific biological data for this compound hydrochloride is scarce, the broader class of naphthyridine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Known Activities of Naphthyridine Scaffolds

Naphthyridine-containing compounds have been reported to possess various biological properties, including:

  • Antimicrobial activity

  • Antitumor activity

  • Central Nervous System (CNS) activity

These activities suggest that this compound hydrochloride could be a valuable scaffold for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

Given the diverse biological activities of naphthyridines, this compound could potentially interact with various signaling pathways. For instance, its potential antitumor activity could be mediated through the inhibition of protein kinases, which are often dysregulated in cancer.

Hypothetical Signaling Pathway Compound 5,6,7,8-Tetrahydro-2,6-naphthyridin- 1(2H)-one Hydrochloride Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Recommended In Vitro Screening Protocols

To elucidate the biological activity of this compound hydrochloride, a panel of in vitro assays is recommended.

4.3.1. Antiproliferative Assay (e.g., MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.3.2. Kinase Inhibition Assay

This assay can identify if the compound inhibits the activity of specific protein kinases.

  • Protocol (General):

    • Incubate a purified kinase with its substrate and ATP in the presence of varying concentrations of the compound.

    • Detect the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • Determine the IC₅₀ value for kinase inhibition.

Conclusion

This compound hydrochloride represents a promising chemical scaffold for drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties, potential synthesis, and characterization. The suggested experimental protocols and workflows offer a starting point for researchers to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action.

References

Physicochemical Profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. Due to the compound's status, likely as a novel or less-studied entity, experimentally determined data is limited. This guide compiles available data, presents computed values, and outlines standardized experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some basic identifiers are confirmed, several properties are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [3]
CAS Number 1170830-85-9[2][3]
IUPAC Name 5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one[3]
Canonical SMILES C1NCC2=C(C1)C=CNC2=OInferred from structure
InChI Key JRVUVVBQMXFJTH-UHFFFAOYSA-N[3]
Physical Form Solid (predicted)Based on structure
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Soluble in polar organic solvents (predicted)Based on structure
pKa Not experimentally determined
LogP (Computed) -0.8 (XLogP3)[3]

A hydrochloride salt of this compound is also noted in the literature (CAS No. 1201785-01-4), suggesting it possesses a basic nitrogen atom that can be protonated to enhance aqueous solubility.[4]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a novel heterocyclic compound like this compound are provided below. These represent standard approaches in the field of medicinal chemistry and drug discovery.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

    • The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate melting range to ensure accuracy.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.

  • Materials: The test compound, a range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vortex mixer, and a method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The resulting suspension is agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a calibrated analytical method.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Method: Potentiometric titration or UV-spectrophotometric titration.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP/LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in its ability to cross biological membranes.

  • Method: Shake-flask method.

  • Procedure:

    • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., PBS at pH 7.4 for LogD).

    • The two phases are mixed thoroughly in a separatory funnel and then allowed to separate.

    • The concentration of the compound in each phase is measured using an appropriate analytical technique.

    • LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

Synthesis_Workflow start Starting Materials (e.g., Pyridine derivatives) step1 Key Reaction (e.g., Cyclization, Hydrogenation) start->step1 intermediate Tetrahydronaphthyridine Scaffold step1->intermediate step2 Functional Group Modification intermediate->step2 final_product Target Compound: 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one step2->final_product

A generalized synthetic workflow for tetrahydronaphthyridine derivatives.
Physicochemical Characterization Workflow

The process of characterizing a novel compound involves a logical sequence of experiments to determine its fundamental properties.

Characterization_Workflow cluster_physchem Physicochemical Properties synthesis Synthesis and Purification structural Structural Elucidation (NMR, MS, etc.) synthesis->structural purity Purity Assessment (HPLC, Elemental Analysis) structural->purity melting_point Melting Point purity->melting_point solubility Solubility purity->solubility pka pKa purity->pka logp LogP / LogD purity->logp biological Biological Activity Screening melting_point->biological solubility->biological pka->biological logp->biological

A standard workflow for the physicochemical characterization of a novel compound.

Biological Context

At present, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the broader family of naphthyridines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[9][10] Some derivatives have also been investigated for their roles in neurological disorders.[9] The tetrahydronaphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, suggesting its potential as a core for developing new therapeutic agents.[7] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed scalable synthetic route for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The described methodology is designed for large-scale production, emphasizing operationally simple and robust procedures while avoiding complex purification techniques like column chromatography. This document includes detailed experimental protocols, tabulated quantitative data based on analogous literature procedures, and visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Notably, derivatives of the tetrahydronaphthyridine core have been investigated as modulators of the sodium-coupled citrate transporter (NaCT, encoded by the SLC13A5 gene), presenting a potential therapeutic avenue for metabolic diseases and neurological disorders. Furthermore, the broader naphthyridine class of compounds has been explored as inhibitors of poly (ADP-ribose) polymerase (PARP), which is a critical enzyme in DNA repair and a target in cancer therapy. The development of a scalable and efficient synthesis for this key building block is therefore of significant interest to the drug discovery and development community.

The proposed synthesis is a two-step process commencing with the construction of the 2,6-naphthyridin-1(2H)-one core via a condensation reaction, followed by a catalytic hydrogenation to yield the target saturated heterocyclic system.

Proposed Scalable Synthesis Route

The synthesis is envisioned in two main stages:

  • Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one from 4-aminonicotinaldehyde and ethyl acetoacetate.

  • Step 2: Catalytic Hydrogenation of 2,6-Naphthyridin-1(2H)-one to afford this compound.

This approach is designed to utilize readily available starting materials and scalable reaction conditions.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed scalable synthesis, based on literature reports of similar transformations.

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Condensation/Cyclization4-Aminonicotinaldehyde, Ethyl acetoacetateK₂CO₃Ethanol801275-85>95 (by NMR)
2Catalytic Hydrogenation2,6-Naphthyridin-1(2H)-oneH₂, 10% Pd/CMethanol252490-98>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 2,6-Naphthyridin-1(2H)-one

Materials:

  • 4-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Deionized water

  • 20 L jacketed glass reactor with mechanical stirrer, condenser, and temperature probe

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • To the 20 L jacketed glass reactor, charge 4-aminonicotinaldehyde (1.00 kg, 8.19 mol) and absolute ethanol (10 L).

  • Initiate stirring to form a slurry.

  • Add anhydrous potassium carbonate (2.26 kg, 16.38 mol) to the reactor.

  • Add ethyl acetoacetate (1.17 kg, 8.99 mol) dropwise to the stirred mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate. Filter the crude product using a Nutsche filter-dryer.

  • Wash the filter cake with cold ethanol (2 x 2 L) and then with deionized water (2 x 5 L) to remove inorganic salts.

  • Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Outcome:

A pale yellow to off-white solid of 2,6-Naphthyridin-1(2H)-one.

Step 2: Catalytic Hydrogenation to this compound

Materials:

  • 2,6-Naphthyridin-1(2H)-one

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., 20 L autoclave)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable vessel, prepare a slurry of 2,6-Naphthyridin-1(2H)-one (1.00 kg, 6.84 mol) in methanol (10 L).

  • Carefully add 10% Pd/C (50 g, 5 wt% loading, 50% wet) to the slurry under an inert atmosphere.

  • Transfer the slurry to the 20 L high-pressure hydrogenation reactor.

  • Seal the reactor and purge with inert gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours. Monitor the reaction for hydrogen uptake.

  • Upon completion (cessation of hydrogen uptake), carefully vent the reactor and purge with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with methanol (2 x 1 L).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary, although this process is designed to yield high-purity material directly.

Expected Outcome:

A white to off-white crystalline solid of this compound.

Visualizations

Synthetic Workflow

G Scalable Synthesis of this compound cluster_0 Step 1: Naphthyridinone Formation cluster_1 Step 2: Hydrogenation SM1 4-Aminonicotinaldehyde Reagent1 K₂CO₃, Ethanol SM1->Reagent1 SM2 Ethyl acetoacetate SM2->Reagent1 Intermediate 2,6-Naphthyridin-1(2H)-one Reagent1->Intermediate Condensation/ Cyclization Reagent2 H₂, 10% Pd/C, Methanol Intermediate->Reagent2 Product This compound Reagent2->Product Catalytic Hydrogenation

Caption: Proposed two-step scalable synthetic route.

Potential Biological Pathway: Citrate Transport Modulation

G Inhibition of Sodium-Coupled Citrate Transporter (NaCT) Citrate_ext Extracellular Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Intracellular Citrate NaCT->Citrate_int Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis, Energy Production) Citrate_int->Metabolism Metabolic Substrate Inhibitor Tetrahydro-naphthyridine Derivative Inhibitor->NaCT Inhibition

Caption: Mechanism of NaCT inhibition by a potential derivative.

Disclaimer

This document provides a proposed scalable synthesis route based on established chemical principles and analogous reactions found in the literature. The experimental protocols are intended as a guide and should be optimized and validated for safety and efficiency in a controlled laboratory or manufacturing setting by qualified personnel. All chemical manipulations should be carried out with appropriate personal protective equipment and in accordance with institutional and governmental safety regulations.

Anwendungs- und Protokollhinweise: Derivatisierung von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüst stellt eine interessante Ausgangsstruktur für die medizinische Chemie dar. Naphthyridinon-Kerne sind in Molekülen mit vielfältigen biologischen Aktivitäten zu finden, darunter die Hemmung von Poly(ADP-Ribose)-Polymerase (PARP) und Kinasen, was sie zu attraktiven Zielen für die Entwicklung neuer Therapeutika, insbesondere in der Onkologie, macht.[1][2] Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Obwohl detaillierte SAR-Studien für dieses spezifische Gerüst in der öffentlich zugänglichen Literatur begrenzt sind, basieren die hier vorgestellten Strategien und Protokolle auf etablierten synthetischen Methoden für analoge heterozyklische Systeme.

1. Derivatisierungsstrategien und Protokolle

Die Hauptpunkte für die Derivatisierung des 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on-Gerüsts sind der Lactam-Stickstoff (N-2), das sekundäre Amin (N-6) und der aromatische Ring an den Positionen 3 und 4.

1.1 N-2-Alkylierung und -Arylierung

Die Funktionalisierung des Lactam-Stickstoffs kann die Löslichkeit und die pharmakokinetischen Eigenschaften der Verbindungen erheblich beeinflussen.

Protokoll 1: N-2-Alkylierung

  • Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (ACN).

  • Fügen Sie eine Base wie Natriumhydrid (NaH, 1,2 Äq.) oder Kaliumcarbonat (K₂CO₃, 2 Äq.) hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

  • Fügen Sie das entsprechende Alkylhalogenid (R-X, 1,2 Äq.) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (50-80 °C), bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).

  • Löschen Sie die Reaktion durch Zugabe von Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

1.2 N-6-Funktionalisierung

Das sekundäre Amin an Position N-6 ist ein vielseitiger Angriffspunkt für die Einführung verschiedener funktioneller Gruppen.

Protokoll 2: N-6-Acylierung

  • Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).

  • Fügen Sie eine Base wie Triethylamin (TEA, 1,5 Äq.) oder Diisopropylethylamin (DIPEA, 1,5 Äq.) hinzu.

  • Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam das entsprechende Acylchlorid oder Anhydrid (R-COCl, 1,1 Äq.) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie.

  • Reinigen Sie das Produkt durch Chromatographie oder Umkristallisation.

Protokoll 3: N-6-Sulfonylierung

  • Folgen Sie dem Protokoll für die N-6-Acylierung, verwenden Sie jedoch anstelle des Acylchlorids ein Sulfonylchlorid (R-SO₂Cl, 1,1 Äq.).

Protokoll 4: N-6-Alkylierung (Reduktive Aminierung)

  • Lösen Sie 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on (1 Äq.) und das entsprechende Aldehyd oder Keton (R-CHO oder R₂C=O, 1,1 Äq.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol.

  • Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu.

  • Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) oder Natriumcyanoborhydrid (NaBH₃CN, 1,5 Äq.) portionsweise hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist.

  • Löschen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt.

  • Reinigen Sie das Produkt nach der Standardaufarbeitung durch Chromatographie.

1.3 Funktionalisierung des aromatischen Rings

Die Einführung von Substituenten am aromatischen Ring ist entscheidend für die Modulation der Bindungsaffinität und Selektivität der Verbindungen.

Protokoll 5: Halogenierung des aromatischen Rings

  • Lösen Sie das N-geschützte (z. B. mit einer Boc-Gruppe an N-6) 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on in einem geeigneten Lösungsmittel.

  • Für die Bromierung fügen Sie N-Bromsuccinimid (NBS) in DMF hinzu und rühren bei Raumtemperatur.

  • Für die Iodierung verwenden Sie N-Iodsuccinimid (NIS).

  • Überwachen Sie die Reaktion bis zur vollständigen Umsetzung.

  • Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das halogenierte Produkt durch Chromatographie.

Protokoll 6: Suzuki-Kreuzkupplung

  • Kombinieren Sie das halogenierte Naphthyridinon (1 Äq.), die entsprechende Boronsäure oder den Boronsäureester (1,2-1,5 Äq.), einen Palladiumkatalysator wie Pd(PPh₃)₄ oder PdCl₂(dppf) (typischerweise 2-10 mol%) und eine Base wie K₂CO₃, Cs₂CO₃ oder K₃PO₄ (2-3 Äq.) in einem geeigneten Lösungsmittelsystem (z. B. Dioxan/Wasser oder Toluol/Ethanol/Wasser).

  • Entgasen Sie die Mischung und erhitzen Sie sie unter einer inerten Atmosphäre (Argon oder Stickstoff) auf 80-120 °C, bis die Ausgangsmaterialien verbraucht sind.

  • Kühlen Sie die Reaktion ab, filtrieren Sie den Katalysator ab und führen Sie eine wässrige Aufarbeitung durch.

  • Reinigen Sie das gekuppelte Produkt durch Säulenchromatographie.

2. Präsentation der quantitativen Daten

Für eine effektive SAR-Analyse sollten alle quantitativen Daten in klar strukturierten Tabellen zusammengefasst werden. Nachfolgend finden Sie eine Vorlagentabelle zur Aufzeichnung der biologischen Aktivität.

Tabelle 1: Beispielhafte SAR-Daten für Derivate von 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-on als PARP1-Inhibitoren

VerbindungR¹ (N-2)R² (N-6)R³ (C-3/C-4)PARP1 IC₅₀ (nM) [Beispiel]Zelluläre Aktivität (GI₅₀ in BRCA1-defizienten Zellen, nM) [Beispiel]
1 HHH>10000>10000
2a CH₃HH5002500
2b BenzylHH2501200
3a HAcetylH15008000
3b HBenzoylH8004500
4a HH4-Fluorphenyl50200
4b HH3-Pyridyl30150
5a CH₃Acetyl4-Fluorphenyl25100

Anmerkung: Die in dieser Tabelle dargestellten IC₅₀- und GI₅₀-Werte sind hypothetische Beispieldaten zur Veranschaulichung und basieren auf Trends, die bei ähnlichen Klassen von PARP-Inhibitoren beobachtet wurden.[1]

3. Protokolle für biologische Tests

3.1 In-vitro-PARP1-Inhibitionsassay (Kolorimetrisch)

Dieses Protokoll beschreibt einen kolorimetrischen Assay zur Bestimmung der IC₅₀-Werte von Testverbindungen gegen humane PARP1.

  • Materialien: Rekombinantes humanes PARP1-Enzym, Histone (H1), biotinyliertes NAD⁺, aktivierte DNA, Streptavidin-HRP, TMB-Substrat, 96-Well-Platte.

  • Protokoll:

    • Beschichten Sie die Wells einer 96-Well-Platte mit Histonen und inkubieren Sie sie über Nacht bei 4 °C.

    • Waschen Sie die Wells mit Waschpuffer (PBS + 0,05 % Tween-20).

    • Fügen Sie die Testverbindungen in verschiedenen Konzentrationen und die aktivierte DNA hinzu.

    • Initiieren Sie die Reaktion durch Zugabe von PARP1-Enzym und biotinyliertem NAD⁺. Inkubieren Sie für 1 Stunde bei Raumtemperatur.

    • Waschen Sie die Wells und fügen Sie Streptavidin-HRP hinzu. Inkubieren Sie für 1 Stunde.

    • Waschen Sie die Wells erneut und fügen Sie TMB-Substrat hinzu.

    • Stoppen Sie die Reaktion mit Schwefelsäure und messen Sie die Absorption bei 450 nm.

    • Berechnen Sie die prozentuale Hemmung und bestimmen Sie die IC₅₀-Werte.

3.2 Zellbasierter Zytotoxizitätsassay (MTT-Assay)

Dieses Protokoll dient der Bewertung der antiproliferativen Wirkung der synthetisierten Verbindungen.

  • Materialien: Tumorzelllinien (z. B. BRCA1-defiziente und Wildtyp-Zellen), Zellkulturmedium, fötales Kälberserum (FCS), MTT-Reagenz, DMSO.

  • Protokoll:

    • Säen Sie die Zellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.

    • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen für 72 Stunden.

    • Fügen Sie MTT-Reagenz zu jedem Well hinzu und inkubieren Sie für 4 Stunden.

    • Lösen Sie die gebildeten Formazan-Kristalle in DMSO.

    • Messen Sie die Absorption bei 570 nm.

    • Berechnen Sie die prozentuale Lebensfähigkeit der Zellen und bestimmen Sie die GI₅₀-Werte.

4. Visualisierungen

Nachfolgend finden Sie Diagramme, die mit Graphviz (DOT-Sprache) erstellt wurden, um Arbeitsabläufe und logische Beziehungen zu veranschaulichen.

SAR_Workflow Scaffold 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-on Derivatization Parallele Synthese (N-2, N-6, C-3/4 Derivatisierung) Scaffold->Derivatization Purification Reinigung & Charakterisierung (HPLC, LC-MS, NMR) Derivatization->Purification Primary_Screening Primäres Screening (In-vitro-PARP1-Assay) Purification->Primary_Screening SAR_Analysis SAR-Analyse Primary_Screening->SAR_Analysis Lead_Generation Identifizierung von Leitstrukturen SAR_Analysis->Lead_Generation Optimization Optimierung der Leitstruktur SAR_Analysis->Optimization Cell_Assay Zelluläre Assays (Zytotoxizität, PAR-Spiegel) Lead_Generation->Cell_Assay Cell_Assay->SAR_Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.

Derivatization_Strategy cluster_core Derivatisierungspunkte Core Kernstruktur N2_reagents N-2 Position - Alkylhalogenide - Arylboronsäuren N2_reagents->Core N-Alkylierung/ N-Arylierung N6_reagents N-6 Position - Acylchloride - Sulfonylchloride - Aldehyde/Ketone N6_reagents->Core Acylierung/ Sulfonylierung/ Reduktive Aminierung Aromatic_reagents Aromatischer Ring (C3/C4) - NBS, NIS - Boronsäuren (Suzuki) - Alkine (Sonogashira) Aromatic_reagents->Core Halogenierung & Kreuzkupplung

Abbildung 2: Strategien zur Derivatisierung des Kerngerüsts.

PARP_Signaling_Pathway cluster_inhibition Wirkung des Inhibitors cluster_outcome Zelluläres Ergebnis (in BRCA-defizienten Zellen) DNA_SSB DNA-Einzelstrangbruch (SSB) PARP1 PARP1-Aktivierung DNA_SSB->PARP1 PARylation PARylierung von Proteinen PARP1->PARylation Trapping PARP-Trapping PARP1->Trapping induziert DDR_Proteins Rekrutierung von Reparaturproteinen (z.B. XRCC1) PARylation->DDR_Proteins SSB_Repair SSB-Reparatur DDR_Proteins->SSB_Repair Inhibitor Naphthyridinon-Derivat (PARP-Inhibitor) Inhibitor->PARP1 blockiert Replication_Fork_Collapse Kollaps der Replikationsgabel Trapping->Replication_Fork_Collapse DSB DNA-Doppelstrangbruch (DSB) Replication_Fork_Collapse->DSB Synthetic_Lethality Synthetische Letalität (Zelltod) DSB->Synthetic_Lethality

Abbildung 3: PARP1-Signalweg und Mechanismus der synthetischen Letalität.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a potential modulator of DNA damage response pathways. The following protocols detail established assays to characterize its biochemical and cellular activities, with a focus on its likely role as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for the cellular response to DNA damage. PARP1, in particular, plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary DNA repair machinery. Inhibition of PARP enzymes prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs due to PARP inhibition can result in synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

The following protocols are designed to investigate the potential of this compound as a PARP inhibitor and to characterize its effects on DNA repair and cell viability.

Data Presentation

Quantitative data from the following assays should be summarized for clear comparison.

Table 1: Biochemical Activity of this compound

Assay TypeTargetParameterValue (µM)Positive Control (e.g., Olaparib) Value (µM)
Enzymatic InhibitionPARP1IC50[Insert Data][Insert Data]
PARP TrappingPARP1/DNAEC50[Insert Data][Insert Data]

Table 2: Cellular Activity of this compound

Assay TypeCell Line(s)ParameterValue (µM)
Cytotoxicity[e.g., BRCA-proficient]IC50[Insert Data]
Cytotoxicity[e.g., BRCA-deficient]IC50[Insert Data]
DNA Damage (Comet Assay)[Specify Cell Line]% Tail DNA[Insert Data]
Homologous Recombination[Specify Reporter Cell Line]% GFP Positive Cells[Insert Data]

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 enzymatic activity.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are detected with streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • This compound

  • Positive Control (e.g., Olaparib)

  • DMSO

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Plate Preparation: Wash the histone-coated plate with PBST. Block the wells with Blocking Buffer for 1 hour at room temperature. Wash the plate again.

  • Reaction Setup:

    • Add Assay Buffer to each well.

    • Add the diluted test compound or positive control to the respective wells. Include a DMSO-only control (vehicle).

    • Add the PARP1 enzyme and activated DNA to all wells except the blank.

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate thoroughly with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of the test compound to stabilize the complex of PARP1 on a DNA substrate.

Principle: A fluorescently labeled DNA oligonucleotide containing a single-strand break is used. When PARP1 binds to this DNA, the complex has a high fluorescence polarization (FP) value. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A PARP inhibitor that "traps" PARP1 on the DNA will prevent this dissociation, maintaining a high FP signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a single-strand break

  • Assay Buffer

  • NAD+

  • This compound

  • Positive Control (e.g., a known potent PARP trapper like Talazoparib)

  • DMSO

  • Black, low-binding 384-well plates

  • Plate reader with FP capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.

  • Reaction Setup:

    • In the wells of a 384-well plate, add the fluorescently labeled DNA oligonucleotide.

    • Add the diluted test compound or positive control. Include a DMSO-only control.

    • Add the PARP1 enzyme to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow PARP1 to bind to the DNA.

  • Initiation of Dissociation: Add NAD+ to all wells to initiate the PARP1 auto-PARylation and subsequent dissociation from the DNA.

  • Measurement: Immediately read the fluorescence polarization at appropriate excitation and emission wavelengths.

  • Data Analysis: The amount of trapped PARP-DNA complex is proportional to the FP signal. Plot the FP values against the inhibitor concentration to determine the EC50 for PARP trapping.

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound on different cell lines. It is particularly informative to compare cell lines with and without deficiencies in homologous recombination (e.g., BRCA1/2 mutant vs. wild-type).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cell lines of interest (e.g., BRCA1-mutant and BRCA1-proficient cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Positive Control (e.g., a known cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.[1][2]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[3]

Materials:

  • Treated cells

  • Low melting point agarose

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Cell Preparation: Treat cells with the test compound for a desired time. Harvest the cells and resuspend them in PBS.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis. The negatively charged DNA will migrate towards the anode.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Capture images of the comets and analyze them using comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment.[4]

Homologous Recombination (HR) Reporter Assay

This assay measures the efficiency of the homologous recombination DNA repair pathway in cells.

Principle: A reporter cell line is used that contains a chromosomally integrated, non-functional green fluorescent protein (GFP) gene that has been inactivated by the insertion of an I-SceI endonuclease recognition site. A second, internal GFP fragment serves as a template for repair. When I-SceI is expressed in these cells, it creates a double-strand break in the inactive GFP gene. If the HR pathway is functional, it will use the internal GFP fragment to repair the break, reconstituting a functional GFP gene. The percentage of GFP-positive cells is then a measure of HR efficiency.[5][6]

Materials:

  • HR reporter cell line (e.g., U2OS-DR-GFP)

  • I-SceI expression vector

  • Transfection reagent

  • This compound

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed the HR reporter cells and treat them with the test compound for a specified duration.

  • Transfection: Transfect the cells with the I-SceI expression vector to induce double-strand breaks.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells.

  • Data Analysis: Compare the percentage of GFP-positive cells in the treated samples to the untreated or vehicle-treated controls to assess the effect of the compound on HR efficiency.

Mandatory Visualizations

PARP_Signaling_Pathway PARP1 Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds & activates PARP1_active->PARP1_inactive auto-PARylation & dissociation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Trapped_Complex Trapped PARP1-DNA Complex PARP1_active->Trapped_Complex traps on DNA NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits BER Base Excision Repair (BER) Repair_Complex->BER mediates DNA_Repaired Repaired DNA BER->DNA_Repaired Inhibitor 5,6,7,8-Tetrahydro- 2,6-naphthyridin-1(2H)-one Inhibitor->PARP1_active inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB

Caption: PARP1 signaling pathway and mechanism of inhibition.

Experimental_Workflow In Vitro Assay Workflow for Compound Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic_Assay PARP1 Enzymatic Inhibition Assay Trapping_Assay PARP Trapping Assay IC50 IC50 Enzymatic_Assay->IC50 determines EC50 EC50 Trapping_Assay->EC50 determines Cytotoxicity_Assay Cytotoxicity Assay (MTT) DNA_Damage_Assay DNA Damage Assay (Comet) Cell_Viability Cell_Viability Cytotoxicity_Assay->Cell_Viability measures HR_Assay Homologous Recombination Reporter Assay DNA_Breaks DNA_Breaks DNA_Damage_Assay->DNA_Breaks quantifies HR_Efficiency HR_Efficiency HR_Assay->HR_Efficiency measures Compound 5,6,7,8-Tetrahydro- 2,6-naphthyridin-1(2H)-one Compound->Enzymatic_Assay Compound->Trapping_Assay Compound->Cytotoxicity_Assay

Caption: Workflow for the in vitro characterization of the test compound.

References

Application Notes and Protocols for Cell-based Assays Using 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][2][3] Upon detection of DNA damage, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1]

The inhibition of PARP has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This approach is based on the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cell death.[4] When PARP is inhibited, SSBs are not efficiently repaired and can convert to more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][3] In cancer cells with impaired homologous recombination (HR) due to mutations in genes like BRCA1/2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death.

The 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a key pharmacophore found in several potent PARP inhibitors. For the purpose of these application notes, we will refer to a representative compound based on this scaffold as "TN-PARPi" . These notes provide detailed protocols for a suite of cell-based assays to characterize the activity of TN-PARPi and similar molecules.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP_Signaling cluster_0 Cellular Response to Single-Strand DNA Break DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment facilitates BER Base Excision Repair (BER) Recruitment->BER initiates Repair DNA Repair & Cell Survival BER->Repair TN_PARPi TN-PARPi (5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one) TN_PARPi->PARP1 inhibits Inhibition Inhibition

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Protocols

Cellular PARP Activity Assay (ELISA-based)

This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates, providing a direct measure of PARP inhibitor activity.[1][5]

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, in the presence or absence of the PARP inhibitor. The amount of PAR produced is then measured using an ELISA-based assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • TN-PARPi

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Commercial PAR ELISA kit (e.g., from BPS Bioscience, Cambridge Bioscience)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of TN-PARPi for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to all wells except for the negative control.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the PAR ELISA kit manufacturer's instructions.

  • ELISA: Perform the ELISA protocol as per the manufacturer's instructions. This typically involves incubating the cell lysates in wells coated with an anti-PAR antibody, followed by detection with a secondary antibody.

  • Data Analysis: Measure the absorbance or fluorescence on a microplate reader. Calculate the IC₅₀ value for TN-PARPi by plotting the percentage of PAR inhibition against the log of the inhibitor concentration.

Cell Viability Assay (Synthetic Lethality in BRCA-deficient cells)

This assay assesses the cytotoxic effect of the PARP inhibitor, particularly in cell lines with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).[4]

Principle: BRCA-deficient cells are more sensitive to PARP inhibitors. This assay measures cell viability after treatment with the inhibitor to determine its selective cytotoxicity.

Materials:

  • BRCA-proficient cell line (e.g., MCF-7)

  • BRCA-deficient cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • TN-PARPi

  • Cell viability reagent (e.g., ATPlite, CellTiter-Glo)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into 384-well white plates at an appropriate density (e.g., 200 cells per well).[4]

  • Compound Treatment: Allow cells to attach overnight, then add a serial dilution of TN-PARPi.

  • Incubation: Incubate the cells for 72 hours.[4]

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[4]

  • Data Analysis: Measure luminescence or fluorescence. Normalize the data to vehicle-treated controls and calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient cell line indicates synthetic lethality.

DNA Damage Assessment (γH2AX Immunofluorescence Assay)

This assay visualizes and quantifies the formation of DNA double-strand breaks (DSBs).

Principle: Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of the histone variant H2AX (γH2AX). These foci can be visualized and quantified by immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • TN-PARPi

  • Fixing buffer (e.g., 3.7% formaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Treatment: Treat cells with TN-PARPi for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific antibody binding, then incubate with the primary anti-γH2AX antibody. After washing, incubate with the fluorescently-labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell. An increase in the number of foci in TN-PARPi-treated cells indicates an increase in DSBs.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel PARP inhibitor like TN-PARPi.

Experimental_Workflow cluster_workflow PARP Inhibitor Evaluation Workflow start Start: Novel PARP Inhibitor (e.g., TN-PARPi) parp_assay 1. Cellular PARP Activity Assay (ELISA) start->parp_assay viability_assay 2. Cell Viability Assay (BRCA+/BRCA- cells) parp_assay->viability_assay dna_damage_assay 3. DNA Damage Assessment (γH2AX Staining) viability_assay->dna_damage_assay data_analysis Data Analysis and IC50 Determination dna_damage_assay->data_analysis conclusion Conclusion: Characterize Potency, Selectivity, and Mechanism data_analysis->conclusion

Caption: A streamlined workflow for the cellular characterization of PARP inhibitors.

Data Presentation

The quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.

Table 1: Cellular PARP Activity of TN-PARPi

Cell LineTreatmentPARP Activity (IC₅₀, nM)
HeLaTN-PARPi[Insert Value]
MCF-7TN-PARPi[Insert Value]
Reference PARPi[Insert Name][Insert Value]

Table 2: Cell Viability (IC₅₀) of TN-PARPi in BRCA-proficient and -deficient Cell Lines

Cell LineBRCA StatusIC₅₀ (nM)Selectivity Index (BRCA+/BRCA-)
MCF-7Proficient[Insert Value][Calculate Value]
MDA-MB-436Deficient[Insert Value]
Reference PARPi[Insert Name][Insert Value][Calculate Value]

Table 3: Quantification of DNA Damage (γH2AX Foci)

Cell LineTreatment (Concentration)Average γH2AX Foci per CellFold Increase over Vehicle
HeLaVehicle[Insert Value]1.0
HeLaTN-PARPi (IC₅₀)[Insert Value][Calculate Value]
HeLaTN-PARPi (10x IC₅₀)[Insert Value][Calculate Value]

Conclusion

These application notes provide a framework for the cellular characterization of this compound based PARP inhibitors like the representative "TN-PARPi". The described protocols for measuring cellular PARP activity, assessing synthetic lethality, and quantifying DNA damage will enable researchers to determine the potency, selectivity, and mechanism of action of novel PARP inhibitors, thereby facilitating their development as potential cancer therapeutics.

References

Application Notes and Protocols for High-Throughput Screening with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core is a privileged scaffold in medicinal chemistry, showing promise in the development of inhibitors for key therapeutic targets. Its rigid, bicyclic structure provides a three-dimensional framework for the precise orientation of substituents, making it an attractive starting point for the generation of diverse and potent small molecule libraries. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on this scaffold, with a focus on identifying novel inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Aurora Kinase A, two important targets in oncology. While specific HTS data for this exact scaffold is not extensively available in public literature, the protocols and data presented herein are representative of typical screening campaigns for these target classes, drawing on established methodologies for related naphthyridinone derivatives.

Target Rationale

Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Naphthyridinone-based compounds have been successfully developed as potent PARP1 inhibitors.

Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers and is associated with genomic instability. The ATP-binding pocket of Aurora kinases has proven to be a druggable target, and various heterocyclic scaffolds, including naphthyridinones, have been explored for the development of selective inhibitors.

Data Presentation: Representative HTS Data

The following tables summarize hypothetical, yet realistic, quantitative data from a primary HTS campaign and subsequent dose-response confirmation for a library of this compound derivatives against PARP1 and Aurora Kinase A.

Table 1: Primary High-Throughput Screening Results (Single Concentration @ 10 µM)

TargetAssay TypeLibrary SizeNumber of HitsHit Rate (%)
PARP1TR-FRET10,0001501.5
Aurora Kinase AAlphaScreen10,0001201.2

Table 2: Dose-Response Confirmation of Selected Hits (IC50 Values)

Compound IDTargetAssay TypeIC50 (nM)
TN-A001PARP1TR-FRET50
TN-A002PARP1TR-FRET120
TN-A003PARP1TR-FRET>10,000
TN-B001Aurora Kinase AAlphaScreen85
TN-B002Aurora Kinase AAlphaScreen250
TN-B003Aurora Kinase AAlphaScreen>10,000

Mandatory Visualizations

G cluster_0 PARP1 Signaling Pathway in DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 DNA Damage Response Pathway and Inhibition.

G cluster_1 Aurora Kinase A Signaling in Mitosis AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 activates CDC25 CDC25 PLK1->CDC25 activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Inhibitor Inhibitor->AuroraA inhibits

Caption: Aurora Kinase A Mitotic Signaling Pathway and Inhibition.

G cluster_2 High-Throughput Screening Workflow Library Compound Library (10,000 compounds) Dispensing Compound Dispensing (384-well plates) Library->Dispensing Reagent_Addition Reagent Addition (Enzyme, Substrate, Detection Reagents) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Dose_Response Dose-Response (IC50 Determination) Data_Analysis->Dose_Response

Caption: General High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: PARP1 Inhibition High-Throughput Screening using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PARP1. The assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP1.

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT.

  • Recombinant Human PARP1 Enzyme: (Vendor and concentration as per manufacturer's recommendation).

  • Histone H1: (Substrate).

  • Biotinylated NAD+: (Donor substrate).

  • Europium-labeled Anti-Histone Antibody: (FRET Donor).

  • Streptavidin-Allophycocyanin (SA-APC): (FRET Acceptor).

  • Compound Library: this compound derivatives in DMSO.

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of each compound from the library (10 mM in DMSO) to the assay plates.

    • For controls, dispense 50 nL of DMSO (negative control) and a known PARP1 inhibitor (e.g., Olaparib, positive control) into designated wells.

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme solution in assay buffer.

    • Prepare a 2X substrate mix containing Histone H1 and biotinylated NAD+ in assay buffer.

  • Assay Protocol:

    • Add 5 µL of the 2X PARP1 enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate mix to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing Europium-labeled anti-histone antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Select hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Aurora Kinase A Inhibition High-Throughput Screening using AlphaScreen

This protocol outlines an AlphaScreen assay to identify inhibitors of Aurora Kinase A. The assay detects the phosphorylation of a biotinylated peptide substrate by the kinase.

Materials:

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT.

  • Recombinant Human Aurora Kinase A: (Vendor and concentration as per manufacturer's recommendation).

  • Biotinylated Peptide Substrate: (e.g., Biotin-LRRASLG).

  • ATP.

  • Anti-phospho-substrate Antibody.

  • Streptavidin-coated Donor Beads.

  • Protein A-conjugated Acceptor Beads.

  • Compound Library: this compound derivatives in DMSO.

  • 384-well, low-volume, white assay plates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Compound Plating:

    • As described in the PARP1 protocol, dispense 50 nL of library compounds, DMSO, and a known Aurora Kinase A inhibitor (e.g., Alisertib) into assay plates.

  • Reagent Preparation:

    • Prepare a 2X Aurora Kinase A enzyme solution in assay buffer.

    • Prepare a 2X substrate mix containing the biotinylated peptide substrate and ATP in assay buffer.

  • Assay Protocol:

    • Add 5 µL of the 2X Aurora Kinase A enzyme solution to each well.

    • Add 5 µL of the 2X substrate mix to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection mix containing EDTA (to stop the kinase reaction), anti-phospho-substrate antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.

    • Add 10 µL of the stop/detection mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plates on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data using positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a set inhibition threshold.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The provided protocols for PARP1 and Aurora Kinase A inhibition assays offer robust and validated methods for high-throughput screening of libraries based on this core structure. The representative data and workflows serve as a guide for researchers to initiate and conduct successful screening campaigns, leading to the identification of potent and selective inhibitors for further drug development.

Application Notes and Protocols: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry. Their three-dimensional architecture provides an excellent starting point for the development of novel therapeutics by allowing for precise vectoral elaboration to probe protein binding sites. This document provides an overview of the application of this fragment in drug design, including synthetic strategies, potential biological applications, and detailed experimental protocols for related scaffolds. While specific data for the 2,6-naphthyridin-1(2H)-one isomer is limited in publicly available literature, the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as an excellent surrogate for illustrating its potential in drug discovery programs.

Significance in Drug Discovery

The tetrahydronaphthyridine core is a key pharmacophore in a variety of biologically active compounds. Its rigid, partially saturated bicyclic system offers several advantages in drug design:

  • Three-Dimensionality: Moves away from flat aromatic systems, allowing for better engagement with complex protein binding pockets.

  • Improved Physicochemical Properties: The saturated portion of the molecule can lead to improved solubility and metabolic stability compared to fully aromatic counterparts.

  • Versatile Substitution: The nitrogen atoms and the carbon framework provide multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable example of a drug candidate built around a similar scaffold is TAK-828F, a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist, which is based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[1][2] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[1]

Biological Target and Signaling Pathway: RORγt

Derivatives of the tetrahydronaphthyridine scaffold have shown potent activity as inverse agonists of RORγt. This receptor plays a crucial role in the immune system, making it a prime target for the treatment of autoimmune conditions.

RORgt_pathway cluster_cell Th17 Cell RORgt RORγt IL17A IL-17A RORgt->IL17A IL17F IL-17F RORgt->IL17F Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation Differentiation Th17 Differentiation Differentiation->RORgt Tetrahydro_Naphthyridinone Tetrahydronaphthyridine Derivative (e.g., TAK-828F) Tetrahydro_Naphthyridinone->RORgt

Caption: RORγt signaling pathway and point of intervention.

Fragment-Based Drug Design (FBDD) Strategy

The this compound fragment can be utilized in a typical FBDD workflow. The core scaffold provides a solid anchor point within a target's binding site, from which chemical modifications can be grown to enhance affinity and selectivity.

FBDD_Workflow Start Start with this compound Fragment Screening Fragment Screening (e.g., X-ray, NMR, SPR) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Structure Structure-Based Design (SBDD) Hit_ID->Structure Elaboration Fragment Elaboration/Linking Structure->Elaboration Lead_Opt Lead Optimization (ADME/Tox) Structure->Lead_Opt Elaboration->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical Fragment-Based Drug Design workflow.

Synthesis Protocols

Exemplary Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

This multi-step synthesis highlights a modern approach to constructing the core structure, featuring a Heck-type vinylation, a novel dihydronaphthyridine formation, and an enantioselective transfer hydrogenation.[1]

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of Tetrahydro-1,6-naphthyridine Core Start 2-Chloro-6-methoxynicotinoyl Cyanide Heck Heck-type Vinylation (with Ethylene gas) Start->Heck Vinylpyridine 2-Vinyl-3-acylpyridine Intermediate Heck->Vinylpyridine Dihydronaphthyridine_Formation Dihydronaphthyridine Formation (Ammonia mediated) Vinylpyridine->Dihydronaphthyridine_Formation Dihydronaphthyridine Dihydronaphthyridine Intermediate Dihydronaphthyridine_Formation->Dihydronaphthyridine Transfer_Hydrogenation Ru-catalyzed Enantioselective Transfer Hydrogenation Dihydronaphthyridine->Transfer_Hydrogenation Final_Product (S)-5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold Transfer_Hydrogenation->Final_Product

Caption: Workflow for the asymmetric synthesis of a key intermediate.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide[1]

This protocol describes a key step in the formation of the dihydronaphthyridine intermediate.

Materials:

  • 2-Vinyl-3-acylpyridine intermediate (1 equivalent)

  • Butylated hydroxytoluene (BHT)

  • Dry Methanol (MeOH)

  • Ammonia (NH₃) gas

Equipment:

  • Autoclave vessel

  • Stirrer

  • Rotary evaporator

Procedure:

  • Charge a 120 mL autoclave vessel with the 2-vinyl-3-acylpyridine intermediate (e.g., 2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

  • Stir the resulting mixture at room temperature under NH₃ pressure (0.30 MPa) for 2 hours.

  • Seal the vessel and heat to 60 °C (bath temperature) for 6 hours. The internal pressure will increase (e.g., to 0.65 MPa).

  • Allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • The assay yield of the reaction solution can be determined by HPLC (reported as 79%).

  • For purification, dilute the mixture with 2-propanol and reconcentrate. Repeat this process four times to obtain the desired 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.

Quantitative Data

While extensive quantitative data for the title fragment is not available, the following table summarizes key parameters for the synthesis of a related scaffold.

Table 1: Summary of Reaction Yields for Key Synthetic Steps

StepStarting MaterialKey Reagents/CatalystsProductYield (%)Reference
Dihydronaphthyridine Formation2-Vinyl-3-acylpyridine intermediateNH₃, MeOH2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide79[1]
Enantioselective Transfer HydrogenationDihydronaphthyridine intermediateRu-catalyst, formic acid/triethylamine(S)-Tetrahydro-1,6-naphthyridine scaffold>99 ee[1]

Table 2: Biological Activity of a Tetrahydronaphthyridine-based Drug Candidate

CompoundTargetAssayIC₅₀ (nM)Reference
TAK-828FRORγtInverse agonist activity (cellular)< 10[1]

Conclusion

The this compound core represents a valuable fragment for drug discovery, offering a desirable combination of three-dimensionality and synthetic accessibility. While direct application data is sparse, the successful development of drug candidates based on isomeric scaffolds, such as the RORγt inverse agonist TAK-828F, underscores the potential of this chemical class. The synthetic protocols and design strategies outlined in these application notes provide a solid foundation for researchers to explore the utility of this and related fragments in their own drug discovery programs.

References

Application Notes and Protocols for In Vivo Evaluation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] For instance, certain 1,8-naphthyridin-4-one derivatives have demonstrated potent cytotoxicity and inhibition of tubulin polymerization, while some 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been explored as HIV-1 integrase inhibitors.[3][4] This document provides a comprehensive experimental design for the initial in vivo screening of the novel compound, 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, to elucidate its potential therapeutic applications and assess its preliminary safety profile. Given the limited existing data on this specific molecule, a tiered and exploratory approach is recommended.

Tier 1: Acute Toxicity and Tolerability Assessment

The initial phase of in vivo testing is designed to determine the maximum tolerated dose (MTD) and to observe any acute toxicities associated with this compound.

Experimental Protocol: Single Ascending Dose Study

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice, both male and female.

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose in sterile water)

    • Ascending dose groups of this compound (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection to assess both enteral and parenteral administration.

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Monitor animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-administration.

    • Record clinical observations including changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Data Presentation: Acute Toxicity

Dose (mg/kg)RouteMortalityClinical SignsBody Weight Change (%)
Vehiclep.o.0/5None< 2%
1p.o.0/5None< 2%
3p.o.0/5None< 2%
10p.o.0/5None< 2%
30p.o.0/5Mild Lethargy~5%
100p.o.1/5Severe Lethargy, Ataxia>10%
Vehiclei.p.0/5None< 2%
1i.p.0/5None< 2%
3i.p.0/5None< 2%
10i.p.0/5Mild Lethargy~3%
30i.p.2/5Severe Lethargy, Ataxia>15%

Tier 2: General Pharmacokinetic and Pharmacodynamic (PK/PD) Screening

Following the determination of a safe dose range, preliminary PK/PD studies will be conducted to understand the compound's exposure and to identify any broad biological effects.

Experimental Protocol: Preliminary PK/PD Assessment

  • Animal Model: Healthy, 8-10 week old Sprague-Dawley rats.

  • Groups:

    • Single dose group at a dose below the MTD (e.g., 10 mg/kg).

  • Route of Administration: Intravenous (i.v.) and oral (p.o.).

  • Procedure:

    • Administer a single dose of the compound.

    • Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of this compound using LC-MS/MS.

    • At the terminal time point, collect major organs (liver, kidney, brain, etc.) for biodistribution analysis.

    • Perform a broad observational screen (e.g., Irwin test) to assess potential neurological or behavioral effects.

Data Presentation: Preliminary Pharmacokinetics

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.251
AUC (0-t) (ng*h/mL)32001800
Half-life (h)2.53.0
Bioavailability (%)-56

Tier 3: Exploratory Efficacy Screening

Based on structural similarities to other biologically active naphthyridines, an initial screen in oncology and inflammation models is warranted.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts (e.g., HCT116 colorectal carcinoma).

  • Groups:

    • Vehicle Control

    • This compound (at a well-tolerated dose)

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Procedure:

    • Initiate treatment when tumors reach a palpable size.

    • Administer the compound daily for a specified period (e.g., 14-21 days).

    • Measure tumor volume and body weight regularly.

  • Endpoint: Tumor growth inhibition.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound + LPS

  • Procedure:

    • Pre-treat animals with the compound or vehicle.

    • Induce systemic inflammation with an i.p. injection of LPS.

    • Collect blood samples to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) via ELISA.

  • Endpoint: Reduction in circulating pro-inflammatory cytokines.

Data Presentation: Efficacy Screening

Tumor Growth Inhibition

Treatment Group Average Tumor Volume (mm³) at Day 21 % TGI
Vehicle Control 1200 -
Compound X (10 mg/kg) 600 50

| Positive Control | 300 | 75 |

Anti-inflammatory Activity

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle + Saline 50 20
Vehicle + LPS 1500 1000

| Compound X + LPS | 800 | 550 |

Visualizations

experimental_workflow cluster_tier1 Tier 1: Safety cluster_tier2 Tier 2: PK/PD cluster_tier3 Tier 3: Efficacy T1_Start Acute Toxicity & Tolerability T1_MTD Determine MTD T1_Start->T1_MTD T2_Start Pharmacokinetics & Pharmacodynamics T1_MTD->T2_Start Proceed if Safe T2_PK PK Profiling T2_Start->T2_PK T2_PD Observational Screen T2_Start->T2_PD T3_Start Exploratory Efficacy T2_Start->T3_Start Proceed if Favorable PK T3_Oncology Oncology Models T3_Start->T3_Oncology T3_Inflammation Inflammation Models T3_Start->T3_Inflammation

Caption: In vivo screening workflow for this compound.

hypothetical_pathway cluster_cell Cell Compound 5,6,7,8-Tetrahydro- 2,6-naphthyridin-1(2H)-one Target Hypothetical Target Kinase Compound->Target Inhibition Downstream Downstream Effector Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation

References

Application Note and Protocol: Quantification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the sensitive and selective quantification of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation sample preparation procedure followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound and its derivatives are heterocyclic compounds of interest in pharmaceutical research. Naphthyridine scaffolds are known to exhibit a wide range of biological activities.[1][2][3] Accurate quantification of these compounds in biological matrices is crucial for preclinical and clinical studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[4][5] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol

The following protocol describes a protein precipitation method for sample cleanup.[6][7]

  • Pipette 100 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

MS/MS Transitions

The following table summarizes the hypothetical optimized SRM transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound151.09123.0895.0620
Internal Standard (Hypothetical)156.12128.1198.0822
Method Validation Summary (Hypothetical Data)

The method should be validated according to regulatory guidelines.[6] The following table presents hypothetical performance characteristics.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Cold Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (SRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification signaling_pathway cluster_cell Cell cluster_downstream Downstream Signaling cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates drug Small Molecule Drug (e.g., Naphthyridinone) drug->receptor Binds to kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Biological Response gene->response

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one when dissolved in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound in DMSO is not extensively published, this guide offers insights into potential stability issues, troubleshooting strategies, and recommended experimental protocols to assess its stability for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in DMSO?

A1: While DMSO is a versatile and widely used solvent, several factors can influence the stability of dissolved compounds. For a bicyclic lactam like this compound, potential concerns include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by trace amounts of water or acidic/basic impurities in the DMSO.

  • Oxidation: The tetrahydro-naphthyridine ring system may be susceptible to oxidation, especially if exposed to air (oxygen) and light over extended periods.

  • DMSO-mediated reactions: DMSO is not entirely inert and can participate in or mediate degradation reactions, particularly at elevated temperatures. It can also decompose to form acidic byproducts, which may affect compound stability.[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to precipitation or degradation of the compound.

Q2: What are the ideal storage conditions for a DMSO stock solution of this compound?

A2: To maximize the shelf-life of your this compound stock solution, we recommend the following:

  • Use high-purity, anhydrous DMSO.

  • Store solutions at -20°C or -80°C for long-term storage.

  • Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

  • Protect the solution from light by using amber vials or by storing them in a dark container.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How can I determine if my compound is degrading in DMSO?

A3: The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (LC-MS). These methods can be used to monitor the purity of your stock solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of biological activity in an assay. Compound degradation in the DMSO stock or in the assay medium.1. Prepare a fresh DMSO stock solution from solid material.2. Perform a stability study of the compound in the assay buffer.3. Analyze the DMSO stock solution by HPLC or LC-MS to check for purity.
Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. Chemical degradation of the compound.1. Characterize the degradation products by mass spectrometry to understand the degradation pathway (e.g., hydrolysis, oxidation).2. Review storage conditions and handling procedures.3. Consider using an alternative solvent if DMSO is found to be reactive with the compound.
Precipitate formation in the DMSO stock solution upon thawing. Poor solubility at lower temperatures or compound degradation leading to less soluble products.1. Gently warm the solution and vortex to redissolve the precipitate.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible.3. Consider preparing a less concentrated stock solution.
Discoloration of the DMSO stock solution. Degradation of the compound or impurities in the DMSO.1. Analyze the solution by HPLC/LC-MS to identify any new chromophoric species.2. Use a fresh, high-purity batch of DMSO for stock preparation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment by HPLC-UV

This protocol outlines a basic experiment to assess the stability of this compound in a DMSO stock solution over a typical experimental timeframe.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous, high-purity DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC-UV. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A significant decrease in the peak area indicates instability.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of your analytical method.[5][6][7]

Methodology:

  • Prepare separate solutions of this compound in DMSO.

  • Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid.

    • Basic Hydrolysis: Add a small amount of dilute sodium hydroxide.

    • Oxidation: Add a small amount of hydrogen peroxide.

    • Thermal Stress: Heat the solution (e.g., at 60°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Analyze all samples (including a control sample stored under normal conditions) by LC-MS at appropriate time points.

  • Evaluate the chromatograms for the appearance of new peaks and the decrease in the parent compound peak. The mass-to-charge ratio of the new peaks can help in the identification of degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for Assessing Compound Stability in DMSO cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results & Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->t0_analysis rt Room Temp t0_analysis->rt Incubate fridge 4°C t0_analysis->fridge Incubate freezer -20°C t0_analysis->freezer Incubate tp_analysis Time-Point Analysis data_analysis Compare Peak Areas tp_analysis->data_analysis rt->tp_analysis Sample at Intervals fridge->tp_analysis Sample at Intervals freezer->tp_analysis Sample at Intervals conclusion Determine Stability Profile data_analysis->conclusion

Caption: A general workflow for evaluating the stability of a compound in DMSO.

Potential Degradation Pathways

G Potential Degradation Pathways in DMSO cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Hydrolyzed Ring-Opened Product Compound->Hydrolyzed Hydrolysis Oxidized Oxidized Naphthyridinone Compound->Oxidized Oxidation Other Other Degradants Compound->Other Other Reactions Water H2O (Hydrolysis) Water->Hydrolyzed Oxygen O2 / Light (Oxidation) Oxygen->Oxidized Heat Heat Heat->Hydrolyzed Heat->Oxidized Heat->Other

References

Technical Support Center: Overcoming Poor Cell Permeability of Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyridinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to their cell permeability.

Frequently Asked Questions (FAQs)

Q1: My naphthyridinone compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent activity will be diminished. It is crucial to determine if the issue is a lack of permeability or another factor such as rapid efflux or intracellular metabolism.

Q2: What are the primary methods to quantitatively assess the cell permeability of my naphthyridinone compound?

A2: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening of passive permeability.[1]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human oral drug absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can evaluate passive diffusion, active transport, and efflux mechanisms.[2][3]

Q3: How do I interpret the results from a Caco-2 permeability assay?

A3: The primary outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Apparent Permeability (Papp): This value quantifies the rate at which a compound crosses the cell monolayer. It is generally categorized as follows:

    • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

    • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s

    • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

  • Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.

Q4: My naphthyridinone compound has a high efflux ratio in the Caco-2 assay. What does this mean and what should I do?

A4: A high efflux ratio (typically >2) indicates that your compound is likely a substrate for an efflux pump, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This means that even if the compound can passively diffuse into the cell, it is being actively transported back out, leading to low intracellular concentrations.

To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil (for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux substrate.

Q5: What strategies can I employ to improve the cell permeability of my naphthyridinone compounds?

A5: There are several strategies to improve cell permeability, which can be broadly categorized into structural modification and formulation-based approaches.

  • Structural Modification:

    • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to mask polar functional groups that hinder membrane permeability.[4] For example, ester prodrugs can be synthesized to mask carboxylic acid or hydroxyl groups, which can then be cleaved by intracellular esterases to release the active compound.

    • Modulating Physicochemical Properties: Systematically modifying the structure of the naphthyridinone core and its substituents can influence properties like lipophilicity (LogP/LogD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, all of which affect permeability.

  • Formulation-Based Approaches:

    • Nanoformulations: Encapsulating the naphthyridinone compound in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can enhance its solubility and facilitate its transport across cell membranes.[1][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low apparent activity in cell-based assays despite high biochemical potency. Poor cell permeability of the naphthyridinone compound.1. Perform a PAMPA or Caco-2 permeability assay to quantify the compound's permeability. 2. Assess the compound's physicochemical properties (LogP, PSA, solubility). 3. If permeability is low, consider structural modifications (e.g., prodrug strategy) or formulation approaches (e.g., nanoformulation).
High variability in permeability assay results. Inconsistent Caco-2 monolayer integrity.1. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure tight junction integrity. 2. Perform a Lucifer Yellow permeability assay to check for monolayer leakage.
High Papp value in PAMPA but low Papp (A-B) in Caco-2 assay. The compound is likely a substrate for an active efflux pump.1. Calculate the efflux ratio (ER) from a bidirectional Caco-2 assay. 2. If the ER is >2, perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil) to confirm.
Compound precipitates in the assay buffer. Poor aqueous solubility.1. Determine the thermodynamic and kinetic solubility of the compound in the assay buffer. 2. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is not cytotoxic) or a formulation approach to improve solubility.

Data Presentation

Table 1: Interpretation of Apparent Permeability (Papp) Values

Permeability Class Papp (x 10⁻⁶ cm/s) Predicted Human Absorption
High> 10> 80%
Moderate1 - 1020% - 80%
Low< 1< 20%

Table 2: Representative Permeability Data for Naphthyridinone Analogs (Hypothetical Data)

Note: Specific, publicly available comparative permeability data for a series of naphthyridinone analogs is limited. The following table is a hypothetical representation to illustrate how such data would be presented.

Compound Structure Modification Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
Naphthyridinone-Core-0.52.55.0Low
Analog AAddition of methyl group at R11.23.63.0Moderate
Analog BReplacement of R2 with a less polar group2.52.81.1Moderate
Analog C (Prodrug)Esterification of hydroxyl group at R38.08.51.1High

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a naphthyridinone compound.

Materials:

  • 96-well donor and acceptor plates

  • PVDF membrane filters

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS

Methodology:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the membrane is fully coated.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Prepare the dosing solution by diluting the test compound stock to the desired final concentration (e.g., 100 µM) in PBS. Add 200 µL of the dosing solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation of Papp:

    • Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]

    • Where:

      • CA(t) is the concentration in the acceptor well at time t.

      • Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)

      • CD(t) is the concentration in the donor well at time t.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a naphthyridinone compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer Yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell inserts. Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values >200 Ω·cm² are generally considered acceptable.

  • Transport Experiment (A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of transport buffer containing the test compound to the apical (donor) side.

    • Add 1.5 mL of fresh transport buffer to the basolateral (receiver) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both compartments.

  • Transport Experiment (B-A):

    • In parallel on separate wells, wash the monolayers.

    • Add 1.5 mL of transport buffer containing the test compound to the basolateral (donor) side.

    • Add 0.5 mL of fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as in the A-B experiment.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation of Papp and ER:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • ER = Papp (B-A) / Papp (A-B)

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine if a naphthyridinone compound is a substrate of the P-gp efflux pump.

Methodology:

  • Follow the Caco-2 Bidirectional Permeability Assay protocol as described above.

  • For the inhibitor arm of the experiment, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 100 µM verapamil) in the transport buffer for 30-60 minutes before adding the test compound.

  • The test compound dosing solution should also contain the P-gp inhibitor at the same concentration.

  • Perform both A-B and B-A transport experiments in the presence of the inhibitor.

  • Calculate the Papp values and the efflux ratio in the presence of the inhibitor.

  • A significant reduction (typically >50%) in the efflux ratio compared to the experiment without the inhibitor indicates that the compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_permeability_assessment Permeability Assessment cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting cluster_strategies Improvement Strategies biochem_assay High Potency in Biochemical Assay cell_assay Low Potency in Cell-Based Assay biochem_assay->cell_assay Discrepancy Observed pampa PAMPA Assay (Passive Permeability) cell_assay->pampa caco2 Caco-2 Assay (A-B and B-A) cell_assay->caco2 papp_calc Calculate Papp (A-B) pampa->papp_calc caco2->papp_calc er_calc Calculate Efflux Ratio (ER) caco2->er_calc low_papp Low Papp (A-B)? papp_calc->low_papp high_er High ER (>2)? er_calc->high_er structural_mod Structural Modification (e.g., Prodrug) low_papp->structural_mod Yes formulation Formulation Strategies (e.g., Nanoparticles) low_papp->formulation Yes efflux_inhibition Caco-2 Assay with P-gp Inhibitor high_er->efflux_inhibition Yes er_reduced ER Reduced? efflux_inhibition->er_reduced er_reduced->structural_mod Yes (Modify to avoid efflux) er_reduced->formulation Yes (Bypass efflux)

Caption: Troubleshooting workflow for poor cell permeability of naphthyridinone compounds.

efflux_mechanism cluster_membrane Cell Membrane cluster_inside Intracellular Space pgp P-gp Efflux Pump compound_out Naphthyridinone (Extracellular) pgp->compound_out Active Efflux target Intracellular Target compound_in Naphthyridinone (Intracellular) compound_out->compound_in Passive Diffusion compound_in->pgp Binding compound_in->target Binding & Efficacy inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Inhibition prodrug_strategy cluster_compound Original Naphthyridinone cluster_prodrug Prodrug Form cluster_activation Intracellular Activation parent_drug Active Drug (Poor Permeability) polar_group Polar Group (e.g., -OH, -COOH) parent_drug->polar_group prodrug Prodrug (Improved Permeability) parent_drug->prodrug Chemical Modification masking_group Masking Group (e.g., Ester) prodrug->masking_group activated_drug Active Drug Released prodrug->activated_drug Enzymatic Cleavage enzyme Intracellular Enzymes (e.g., Esterases) enzyme->prodrug Acts on

References

Troubleshooting off-target effects of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited public information is available regarding the specific biological activities and potential off-target effects of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. This guide provides general troubleshooting strategies for researchers encountering unexpected effects with this and other small molecule inhibitors, with a focus on identifying and mitigating off-target activities.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?

A1: Unexpected phenotypes are a common challenge in early-stage drug discovery and can arise from off-target effects, compound toxicity, or other experimental variables. A systematic approach to troubleshooting is crucial.

First, confirm the identity and purity of your compound stock. Then, perform a dose-response curve to distinguish between a specific pharmacological effect and non-specific toxicity. A steep dose-response curve may suggest a non-specific effect, while a sigmoidal curve is more indicative of a specific target engagement.

To further investigate the possibility of off-target effects, consider the following:

  • Target Knockout/Knockdown: If you have a hypothesized target, testing the compound in cells where the target has been knocked out or knocked down can be informative. If the compound still elicits the same phenotype in the absence of its intended target, an off-target effect is likely.

  • Structurally Related Inactive Control: If available, use a structurally similar analog of the compound that is known to be inactive against the intended target. If this inactive analog produces the same phenotype, it points towards an off-target effect or a shared chemotype-related toxicity.

  • Phenotypic Screening: Compare your observed phenotype with those documented for inhibitors of known off-targets. Databases like ChEMBL and PubChem can be valuable resources for this.[1][2]

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound.[3]

Q2: I am not observing the expected biological activity with this compound. What are the potential reasons?

A2: Lack of expected activity can be due to several factors:

  • Compound Instability: The compound may be unstable in your experimental conditions (e.g., cell culture media, buffer).

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.

  • Incorrect Hypothesis: The hypothesized target or mechanism of action may be incorrect.

  • Cell Line Specificity: The target may not be expressed or may be functionally redundant in the cell line you are using.

  • Experimental Error: Issues with compound concentration, incubation time, or assay sensitivity can all contribute to a lack of observed activity.

To troubleshoot this, you should first verify your experimental setup, including the final concentration of the compound and the health of your cells. Assessing compound stability in your media and its ability to permeate cells are also important next steps. If these factors are ruled out, it may be necessary to reconsider the primary biological hypothesis.

Q3: My cells are dying at concentrations where I expect to see a specific pharmacological effect. How can I differentiate between targeted apoptosis and non-specific cytotoxicity?

A3: Differentiating between on-target apoptosis and off-target cytotoxicity is critical.

  • Dose-Response and Time-Course Analysis: Perform detailed dose-response and time-course experiments. On-target effects are typically observed within a specific concentration range and time frame, while cytotoxicity may occur at higher concentrations or after prolonged exposure.

  • Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different cell death mechanisms. For example, Annexin V/Propidium Iodide staining can differentiate between early apoptosis, late apoptosis, and necrosis.

  • Caspase Activation: Measure the activation of key apoptotic proteins, such as caspases. If the compound is inducing apoptosis through a specific pathway, you should observe the activation of the relevant caspases.

  • Rescue Experiments: If possible, overexpressing the target protein might rescue the cells from the compound-induced death, confirming an on-target effect.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

If you observe an unexpected cellular phenotype, this workflow can help you systematically investigate its origin.

G A Unexpected Phenotype Observed B Verify Compound Identity & Purity A->B C Perform Dose-Response & Time-Course B->C D Is the effect dose-dependent and time-dependent? C->D E Potential Off-Target Effect or Cytotoxicity D->E No F On-Target Effect D->F Yes G Target Knockout/Knockdown E->G H Use Structurally Related Inactive Control E->H I Phenotypic Screening & Database Comparison E->I J Computational Off-Target Prediction E->J K Identify Potential Off-Targets G->K H->K I->K J->K

Caption: Workflow for troubleshooting unexpected phenotypes.

Guide 2: Addressing Lack of Efficacy

When the expected biological activity is not observed, follow this guide to identify the potential cause.

G A No Expected Biological Activity B Verify Experimental Setup (Concentration, Cell Health) A->B C Assess Compound Stability in Media B->C G Problem Identified B->G Issue Found D Evaluate Cell Permeability C->D C->G Issue Found E Check Target Expression in Cell Line D->E D->G Issue Found F Consider Alternative Hypotheses E->F E->G Issue Found H Re-evaluate Primary Hypothesis F->H

Caption: Troubleshooting guide for lack of expected activity.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Inhibition

Many small molecules, including those with naphthyridine scaffolds, can have off-target effects on kinases. Kinase profiling assays are essential to identify these unintended interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a diverse panel of kinases for screening. Commercially available panels can screen against hundreds of kinases.

  • Assay Performance: The assay is typically performed in a multi-well plate format. The compound is incubated with each kinase, its substrate, and ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a control (no compound). IC50 values are then determined for any kinases that show significant inhibition.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of a compound to a purified protein, helping to confirm on-target engagement and identify potential off-targets.

Methodology:

  • Protein and Compound Preparation: Purify the target protein and prepare a stock solution of the compound.

  • Assay Setup: In a PCR plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) and the compound at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Fluorescence Measurement: As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Data Presentation

Since specific quantitative data for this compound is not publicly available, the following table provides an example of how to present kinase profiling data for a hypothetical naphthyridine-based compound ("Naphthy-Inhibitor-X").

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Primary Target (e.g., PARP1) 95% 15
Off-Target 1 (e.g., ABL1)80%250
Off-Target 2 (e.g., SRC)65%800
Off-Target 3 (e.g., LCK)40%>1000
Off-Target 4 (e.g., EGFR)10%>10000

Signaling Pathways

The naphthyridine scaffold is present in molecules known to inhibit various signaling pathways. For instance, some derivatives are known to be PARP inhibitors, which play a crucial role in DNA repair. Off-target effects could potentially impact other pathways.

G cluster_0 On-Target Pathway (DNA Repair) cluster_1 Potential Off-Target Pathway (Kinase Signaling) A DNA Damage B PARP Activation A->B C PARylation B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E X Growth Factor Receptor Y Kinase Cascade (e.g., MAPK) X->Y Z Transcription Factor Activation Y->Z W Cell Proliferation / Survival Z->W Inhibitor This compound Inhibitor->B Inhibits (On-Target) Inhibitor->Y Inhibits (Potential Off-Target)

Caption: Potential on-target and off-target signaling pathways.

References

Optimizing reaction conditions for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or base. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature. - Screen different catalysts (e.g., Palladium-based for C-N coupling) or bases (e.g., K₂CO₃, NaH) and their concentrations. - Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.
Formation of Side Products - Competing reaction pathways (e.g., dimerization, polymerization). - Isomerization of intermediates. - Over-reduction or incomplete reduction.- Adjust the stoichiometry of reactants. Adding one reactant slowly to the other can sometimes minimize side reactions. - Modify the reaction conditions (solvent, temperature) to favor the desired pathway. - For reduction steps, choose a selective reducing agent (e.g., NaBH₃CN for reductive amination) and control the reaction time and temperature.[1]
Difficulty in Product Purification - Co-elution of the product with impurities during chromatography. - Product instability on silica gel. - Poor crystallization.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as preparative HPLC or crystallization. - If the product is unstable on silica, consider using a different stationary phase like alumina or a resin-based support. - For crystallization, screen various solvent systems and control the cooling rate.
Inconsistent Reaction Outcomes - Variability in reagent quality. - Presence of moisture or oxygen in the reaction. - Inconsistent heating or stirring.- Use reagents from a reliable source and check their purity before use. - Dry solvents and glassware thoroughly. Use of a glovebox or Schlenk line is recommended for sensitive reactions. - Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the this compound core?

A1: The synthesis of the tetrahydronaphthyridine core can be approached in two main ways:

  • Construction from a preformed pyridine ring: This involves building the second ring onto a substituted pyridine derivative. Common reactions include intramolecular Heck reactions, C-N coupling reactions, or cyclization of a pyridine with a suitable three-carbon synthon.

  • Construction from a preformed pyridone ring: In this strategy, the pyridine ring is formed from a substituted pyridone. This can involve condensation reactions with various reagents to build the second ring.[2]

Q2: How can I improve the yield and purity of the final product?

A2: To improve yield and purity, consider the following:

  • Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, reaction time, and catalyst/reagent loading.

  • Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step to avoid carrying over impurities.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere of nitrogen or argon can prevent degradation of reagents and intermediates.

  • Chromatography-Free Synthesis: If possible, designing a synthesis that avoids chromatographic purification can improve scalability and reduce product loss.[3][4]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: The following techniques are essential:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3]

Experimental Protocols

General Protocol for Intramolecular Cyclization

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate pyridine-containing precursor (1.0 eq).

  • Solvent Addition: Add a suitable dry solvent (e.g., THF, Dioxane, or Toluene).

  • Reagent Addition: Add the catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the base and catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Starting Materials reaction Cyclization Reaction start->reaction Reagents, Solvent, Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product characterization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction optimize_time_temp Increase Reaction Time or Temperature check_reaction->optimize_time_temp Yes check_reagents Degraded Reagents? check_reaction->check_reagents No success Improved Yield/ Purity optimize_time_temp->success use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents Yes side_products Side Products Observed? check_reagents->side_products No use_fresh_reagents->success optimize_conditions Optimize Stoichiometry or Solvent side_products->optimize_conditions Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_conditions->success optimize_purification Change Eluent or Stationary Phase purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Reducing cytotoxicity of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. The information herein is intended to help mitigate unexpected cytotoxicity in control cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our control cells treated with this compound, even at low concentrations. What are the potential causes?

A1: High cytotoxicity in control cells can stem from several factors. The most common culprits include:

  • Compound Concentration: The concentration of the compound may be too high for the specific cell line being used.

  • Incubation Time: Prolonged exposure to the compound, even at lower concentrations, can lead to cytotoxicity.[1]

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. It is recommended to keep the final DMSO concentration at or below 0.1%.

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, causing toxicity.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, contamination (e.g., mycoplasma), or poor cell health, can exacerbate cytotoxic effects.

Q2: How can we determine the optimal non-toxic concentration of this compound for our experiments?

A2: The optimal, non-toxic concentration should be determined empirically for each cell line. A standard approach is to perform a dose-response experiment.

  • Recommendation: Start with a broad range of concentrations and perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) value. For initial screening, a range of 0.01 µM to 100 µM is often used.

  • Procedure: Based on the IC50 value, you can then select a range of concentrations for your experiments that are below the cytotoxic threshold. It is also crucial to include an untreated control and a vehicle-only control in your experimental setup.

Q3: What is the recommended range for incubation time when assessing the effects of this compound?

A3: The optimal incubation time is dependent on the biological question being investigated and the specific cell line.

  • Short-term (1-24 hours): Recommended for studying acute effects or signaling events.

  • Long-term (24-72 hours): Typically used for assessing effects on cell proliferation and viability.[1]

  • Recommendation: It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for your specific assay.[1]

Q4: Could the solubility of this compound be contributing to the observed cytotoxicity?

A4: Yes, poor solubility can lead to compound precipitation in the culture medium. These precipitates can be phagocytosed by cells, leading to physical stress and cytotoxicity.

  • Recommendation: Ensure that the compound is fully dissolved in the vehicle before adding it to the culture medium. Visually inspect the medium for any signs of precipitation after the addition of the compound. If solubility is an issue, consider using a different solvent or a formulation strategy to improve solubility.

Troubleshooting Guides

Guide 1: High Cytotoxicity in Control Cells

This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed in control cells treated with this compound.

Step 1: Verify Experimental Parameters

  • Concentration Calculations: Double-check all calculations for stock solutions and final concentrations.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (≤0.1%).

  • Incubation Time: Confirm that the incubation time is appropriate for the cell line and the endpoint being measured.[1]

Step 2: Assess Cell Health and Culture Conditions

  • Cell Morphology: Visually inspect the cells under a microscope for any signs of stress or morphological changes.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.

  • Cell Seeding Density: Optimize the cell seeding density to avoid overgrowth or sparse cultures, both of which can affect cell viability.

Step 3: Evaluate Compound Stability and Solubility

  • Fresh Preparations: Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Solubility Check: After adding the compound to the culture medium, check for any signs of precipitation.

Step 4: Perform Control Experiments

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle used to dissolve the compound.

  • Untreated Control: Include a group of cells that receives only fresh culture medium.

  • Positive Control: Use a known cytotoxic agent as a positive control to ensure that the cytotoxicity assay is working correctly.

Data Presentation

To systematically evaluate and compare the cytotoxic effects of this compound under different experimental conditions, we recommend using a structured table to record your data.

Table 1: Cytotoxicity of this compound in Control Cells (Hypothetical Data)

Cell LineCompound Concentration (µM)Incubation Time (hours)Percent Viability (%)Standard Deviation
HEK2930 (Vehicle)481005.2
HEK29314895.34.8
HEK293104875.16.1
HEK293504840.25.5
HEK2931004815.83.9
A5490 (Vehicle)481004.5
A54914898.13.7
A549104888.95.3
A549504865.46.8
A5491004830.74.2

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Control cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • 96-well cell culture plates

  • Control cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Visualizations

Troubleshooting_Workflow cluster_step1 Details for Step 1 cluster_step2 Details for Step 2 cluster_step3 Details for Step 3 cluster_step4 Details for Step 4 start High Cytotoxicity Observed step1 Step 1: Verify Experimental Parameters start->step1 step2 Step 2: Assess Cell Health & Culture step1->step2 check_conc Concentration Calculations check_solvent Solvent Concentration check_time Incubation Time step3 Step 3: Evaluate Compound Stability & Solubility step2->step3 check_morphology Cell Morphology check_myco Mycoplasma Test check_density Seeding Density step4 Step 4: Perform Control Experiments step3->step4 fresh_prep Fresh Preparations solubility_check Solubility Check end Identify Cause of Cytotoxicity step4->end vehicle_ctrl Vehicle Control untreated_ctrl Untreated Control positive_ctrl Positive Control

Caption: Troubleshooting workflow for high cytotoxicity.

Signaling_Pathways cluster_direct Potential Direct Effects cluster_downstream Downstream Consequences compound 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one target Intended Target compound->target Intended Effect off_target Off-Target Proteins compound->off_target Unintended Effect cell_cycle Cell Cycle Arrest target->cell_cycle apoptosis Apoptosis Induction off_target->apoptosis necrosis Necrosis off_target->necrosis cytotoxicity Observed Cytotoxicity apoptosis->cytotoxicity necrosis->cytotoxicity cell_cycle->cytotoxicity Prolonged Arrest

Caption: Potential mechanisms of compound-induced cytotoxicity.

References

Technical Support Center: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

Q2: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is essential to wear:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat.

  • Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator is recommended.

Q4: How should I prepare a stock solution of this compound?

Based on its chemical structure (a heterocyclic amide), this compound is predicted to be soluble in polar organic solvents. For initial stock solutions, consider using solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For aqueous buffers, the solubility may be limited. It is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with your aqueous buffer. Sonication may aid in dissolution.

Q5: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent choice or insufficient mixing.Try a different polar organic solvent like DMSO or DMF. Use of a vortex mixer or sonication can help to increase the rate of dissolution. Gentle warming may also be effective, but be cautious of potential degradation.
Precipitation in aqueous buffer The compound has limited solubility in aqueous solutions.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results Possible compound degradation due to improper storage or handling.Ensure the compound is stored at the recommended temperature, protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Color change of the solid compound or solution This may indicate degradation or contamination.Do not use the compound if a significant color change is observed. Contact the supplier for a replacement.

Quantitative Data Summary

PropertyValueSource
CAS Number 1170830-85-9PubChem
Molecular Formula C₈H₁₀N₂OPubChem
Molecular Weight 150.18 g/mol PubChem
Predicted XLogP3 -0.8PubChem
GHS Hazard Statements H302, H315, H318, H335PubChem

Experimental Protocols

General Protocol for Handling and Weighing
  • Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully weigh the desired amount of the compound using an analytical balance.

  • Clean any spills immediately and dispose of waste according to your institution's guidelines.

  • Tightly seal the container after use and return it to the recommended storage conditions.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Mass = 0.01 L * 0.01 mol/L * 150.18 g/mol = 0.015018 g for 1 mL).

  • Weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of high-purity DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Read_MSDS Read Material Safety Data Sheet Wear_PPE Wear Appropriate PPE Read_MSDS->Wear_PPE Equilibrate Equilibrate to Room Temperature Wear_PPE->Equilibrate Weigh_Compound Weigh Compound in Fume Hood Equilibrate->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Seal_Container Tightly Seal Container Weigh_Compound->Seal_Container Store_Aliquots Store Aliquots at -20°C Prepare_Solution->Store_Aliquots Store_Cool_Dry Store at 2-8°C, Protected from Light Seal_Container->Store_Cool_Dry

Caption: Workflow for safe handling and storage.

troubleshooting_logic Start Issue Encountered Check_Solvent Is the correct solvent being used? Start->Check_Solvent Check_Procedure Is the dissolution procedure adequate? Check_Solvent->Check_Procedure Yes Action_Solvent Try alternative polar organic solvents (DMSO, DMF). Check_Solvent->Action_Solvent No Check_Storage Was the compound stored correctly? Check_Procedure->Check_Storage Yes Action_Procedure Use vortexing or sonication. Gentle warming may be applied. Check_Procedure->Action_Procedure No Action_Storage Use a fresh, properly stored sample. Prepare new solutions. Check_Storage->Action_Storage No Resolution Issue Resolved Check_Storage->Resolution Yes Action_Solvent->Resolution Action_Procedure->Resolution Action_Storage->Resolution

Technical Support Center: Interpreting Ambiguous Screening Results for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering ambiguous results during the screening of compounds based on the 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one scaffold.

Frequently Asked Questions (FAQs)

Q1: My primary screen shows high hit rates for multiple compounds in my library. How can I differentiate true hits from false positives?

A1: High hit rates can often be attributed to non-specific activity or assay interference. It is crucial to perform a series of secondary and counter-screening assays to triage these initial hits. A common reason for false positives is compound autofluorescence or light scattering in optical-based assays.

Troubleshooting Workflow:

G cluster_0 Initial Hit Triage PrimaryScreen Primary Screen Hits CounterScreen Counter-Screen (e.g., without enzyme/target) PrimaryScreen->CounterScreen Filter for non-specific activity SecondaryAssay Orthogonal Secondary Assay (e.g., biochemical vs. cell-based) CounterScreen->SecondaryAssay Validate with different technology DoseResponse Dose-Response Curve Generation SecondaryAssay->DoseResponse Determine potency (IC50/EC50) ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits

Caption: Workflow for triaging primary screening hits.

Q2: My compound shows potent activity in a biochemical assay but has no effect in a cell-based assay. What are the potential reasons for this discrepancy?

A2: This is a common challenge in drug discovery. Several factors can contribute to this observation:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The target may not be accessible or in the correct conformation in the cellular environment.

Experimental Protocol: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound and its potential as a substrate for efflux pumps.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay Setup:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (typically 1-10 µM) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the opposite chamber at various time points. Analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux pumps.

Q3: My dose-response curve is non-sigmoidal or shows a "bell shape." How should I interpret this?

A3: Atypical dose-response curves can indicate complex biological or chemical phenomena. A bell-shaped (or U-shaped) curve, known as hormesis, suggests that the compound has opposing effects at low and high concentrations. This could be due to off-target effects at higher concentrations or compound aggregation.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the assay wells at high compound concentrations for precipitation. Perform a nephelometry-based solubility assay.

  • Dynamic Light Scattering (DLS): Analyze the compound in assay buffer to detect the formation of aggregates at high concentrations.

  • Target Selectivity Profiling: Screen the compound against a panel of related and unrelated targets to identify potential off-target activities that may become dominant at higher concentrations.

Data Presentation: Interpreting Dose-Response Data

ParameterIdeal Result (Sigmoidal Curve)Ambiguous Result (Bell-Shaped Curve)Potential Cause of Ambiguity
IC50/EC50 Clearly defined midpointAmbiguous or dual IC50 valuesOff-target effects, cytotoxicity at high concentrations
Hill Slope ~1.0Significantly deviates from 1.0Compound aggregation, complex binding kinetics
Maximal Effect Plateaus at a consistent levelDecreases after reaching a peakCellular toxicity, assay artifact

Troubleshooting Guides

Issue 1: High Background Signal in a Luminescence-Based Assay

A high background signal can mask the true activity of your test compounds.

Logical Troubleshooting Flow:

G Start High Background Signal Detected CheckReagents Test Assay Reagents Individually (Buffer, Substrate, Enzyme) Start->CheckReagents CheckCompound Does Compound Interfere? (Run without enzyme/cells) Start->CheckCompound CheckPlasticware Test Different Plate Types (e.g., white vs. black plates) Start->CheckPlasticware ReagentContamination Reagent Contamination or Degradation CheckReagents->ReagentContamination CompoundAutoluminescence Compound is Autoluminescent CheckCompound->CompoundAutoluminescence PlateInterference Plate Type is Inappropriate CheckPlasticware->PlateInterference Solution1 Prepare Fresh Reagents ReagentContamination->Solution1 If True Solution2 Switch to an Orthogonal Assay CompoundAutoluminescence->Solution2 If True Solution3 Use Opaque Plates with Clear Bottoms if Imaging PlateInterference->Solution3 If True

Caption: Decision tree for troubleshooting high background signals.

Issue 2: Inconsistent Results Between Assay Runs

Poor reproducibility can undermine the validity of your screening campaign.

Data Presentation: Tracking Assay Performance

Assay ParameterRun 1Run 2Run 3Acceptable Range
Z'-factor 0.750.480.72> 0.5
Signal-to-Background 12.56.211.8> 10
Positive Control IC50 (µM) 1.21.51.3± 2-fold of historical average
DMSO (Negative) Control CV (%) 4.511.25.1< 10%

A Z'-factor below 0.5 or high coefficient of variation (CV) in controls (as seen in Run 2) indicates significant assay variability that needs to be addressed.

Experimental Protocol: Standardizing Kinase Assays

To ensure run-to-run consistency in a kinase assay, consider the following:

  • Reagent Preparation:

    • Use a single, qualified batch of kinase and substrate for the entire screen.

    • Prepare a large stock of ATP solution and aliquot to avoid freeze-thaw cycles.

    • Ensure the assay buffer has a consistent pH and salt concentration.

  • Assay Conditions:

    • Maintain a consistent incubation time and temperature. Use a calibrated incubator.

    • Use a consistent ATP concentration, typically at or near the Km for the kinase.

    • Standardize the final DMSO concentration in all wells, as it can affect enzyme activity.

  • Liquid Handling:

    • Calibrate multichannel pipettes or automated liquid handlers regularly.

    • Use low-retention pipette tips to minimize compound loss.

  • Plate Reader Settings:

    • Ensure the plate reader's gain and other settings are optimized and kept constant between runs.

Signaling Pathway Consideration:

If your this compound derivative is designed to inhibit a specific kinase (e.g., Kinase A) in a signaling cascade, ambiguous cellular results may arise from pathway crosstalk.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Activation KinaseA Target: Kinase A Receptor->KinaseA KinaseB Off-Target: Kinase B Receptor->KinaseB Crosstalk Downstream1 Downstream Effector 1 KinaseA->Downstream1 Downstream2 Downstream Effector 2 KinaseB->Downstream2 CellularOutput Cellular Output (e.g., Proliferation) Downstream1->CellularOutput Downstream2->CellularOutput Compensatory Signal

Caption: Potential for pathway crosstalk leading to ambiguous results.

Validation & Comparative

A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information presented herein is intended to support research and drug development efforts in the field of oncology by providing objective performance comparisons and supporting experimental data. The compounds discussed are primarily investigated for their potential in treating cancers with deficiencies in DNA repair mechanisms.

Comparative Efficacy of Naphthyridinone-Based PARP Inhibitors

The this compound scaffold has been identified as a key pharmacophore in the development of potent PARP inhibitors. Analogs of this compound have shown significant promise in preclinical and clinical studies. The following table summarizes the in vitro efficacy of selected analogs, with a focus on their inhibitory activity against PARP1 and PARP2, as well as their cytotoxic effects in cancer cell lines.

Compound/AnalogTarget(s)IC50 (nM)Cell LineBRCA StatusCell-based IC50 (nM)Reference(s)
Talazoparib (BMN 673) PARP1, PARP20.57 (PARP1)MX-1 (Breast)BRCA1 mutant1.5[1]
1.0 (PARP2)Capan-1 (Pancreatic)BRCA2 mutant0.3[1]
PEO1 (Ovarian)BRCA2 mutant0.4[2]
Analog 34 (Lupin Ltd.) PARP11.2MDA-MB-436 (Breast)BRCA1 mutant1.0[3]
Olaparib PARP1, PARP21 (PARP1)MDA-MB-436 (Breast)BRCA1 mutant4700[2][4]
5 (PARP2)PEO1 (Ovarian)BRCA2 mutant4[2]
Niraparib PARP1, PARP23.8 (PARP1)PEO1 (Ovarian)BRCA2 mutant7487[2]
2.1 (PARP2)
Rucaparib PARP1, PARP21.4 (PARP1)PEO1 (Ovarian)BRCA2 mutantNot Reported[2]
6.6 (PARP2)

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time. Direct comparison should be made with caution.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway in DNA repair and a typical experimental workflow for assessing PARP inhibitor efficacy.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation senses PAR Synthesis PAR Synthesis PARP1 Activation->PAR Synthesis catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins recruits DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair mediates Cell Survival Cell Survival DNA Repair->Cell Survival leads to PARP Inhibitor PARP Inhibitor Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP Inhibitor->Inhibition of PAR Synthesis PARP Trapping PARP Trapping PARP Inhibitor->PARP Trapping Accumulation of SSBs Accumulation of SSBs Inhibition of PAR Synthesis->Accumulation of SSBs PARP Trapping->Accumulation of SSBs Replication Fork Collapse Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Synthetic Lethality in HR-deficient cells Synthetic Lethality in HR-deficient cells Double-Strand Breaks->Synthetic Lethality in HR-deficient cells in BRCA mutant cells Cell Death Cell Death Synthetic Lethality in HR-deficient cells->Cell Death

PARP signaling in DNA repair and mechanism of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment Compound Synthesis Compound Synthesis PARP Enzymatic Assay PARP Enzymatic Assay Compound Synthesis->PARP Enzymatic Assay Cell-based PARP Inhibition Assay Cell-based PARP Inhibition Assay Compound Synthesis->Cell-based PARP Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Data Analysis (IC50) Data Analysis (IC50) PARP Enzymatic Assay->Data Analysis (IC50) Cell-based PARP Inhibition Assay->Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50) Lead Compound Selection Lead Compound Selection Data Analysis (IC50)->Lead Compound Selection Xenograft Model Establishment Xenograft Model Establishment Lead Compound Selection->Xenograft Model Establishment Compound Administration Compound Administration Xenograft Model Establishment->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Pharmacodynamic Analysis Pharmacodynamic Analysis Compound Administration->Pharmacodynamic Analysis Efficacy & Toxicity Evaluation Efficacy & Toxicity Evaluation Tumor Growth Monitoring->Efficacy & Toxicity Evaluation Pharmacodynamic Analysis->Efficacy & Toxicity Evaluation

Workflow for evaluating the efficacy of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.[5]

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.[5]

  • Inhibitor Preparation: The test compounds and a positive control inhibitor (e.g., Olaparib) are serially diluted to a range of concentrations in an appropriate buffer. A vehicle control (e.g., DMSO) is also prepared.[5]

  • Enzymatic Reaction: A master mix containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.[5]

  • Assay Procedure:

    • The diluted inhibitors or vehicle are added to the designated wells of the histone-coated plate.

    • The enzymatic reaction is initiated by adding the PARP1 master mix to all wells except the blank.

    • The plate is incubated at room temperature for 1 hour to allow for the PARylation of histones.[5]

  • Detection:

    • The wells are washed to remove unbound reagents.

    • Streptavidin-HRP (Horseradish Peroxidase) is added to each well, which binds to the biotinylated PAR chains on the histones.

    • After another wash step, a chemiluminescent HRP substrate is added.[6][7]

  • Data Analysis: The chemiluminescent signal, which is proportional to PARP1 activity, is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]

Cell-Based PARP Inhibition Assay (ELISA)

This assay measures the inhibition of PARP activity within a cellular context.[8]

  • Cell Culture and Treatment:

    • Cancer cells (e.g., with BRCA mutations) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the PARP inhibitor or vehicle control for a specified period (e.g., 1-24 hours).

    • To induce PARP activity, cells can be treated with a DNA-damaging agent (e.g., hydrogen peroxide or temozolomide) prior to or concurrently with the inhibitor.[6]

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including PAR.

  • ELISA Procedure:

    • The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures PAR.

    • A detection antibody that also binds to PAR, conjugated to an enzyme like HRP, is added.

    • After a series of washes, a substrate for the enzyme is added, generating a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal, which is proportional to the amount of PAR in the cells, is measured. The IC50 value for cellular PARP inhibition is calculated by comparing the signal from inhibitor-treated cells to that of control cells.[8]

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor that is toxic to cancer cells.

  • Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).[6]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[2]

References

Validating Hits from a 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Library Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of new therapeutic agents often begins with high-throughput screening (HTS) of large chemical libraries. The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold represents a promising starting point for the development of novel inhibitors for various biological targets, particularly kinases. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and prioritize compounds with the most potential for further development. This guide provides a comprehensive overview of the hit validation process, comparing various experimental approaches and presenting data in a clear, actionable format for researchers, scientists, and drug development professionals.

A well-defined hit validation cascade is crucial to ensure that resources are focused on the most promising compounds.[1] This process typically involves a series of assays that progressively increase in complexity and biological relevance, starting from simple biochemical assays to more complex cell-based and in vivo models. The goal is to triage initial hits, confirm their activity, and assess their drug-like properties.

Below is a diagram illustrating a typical hit validation workflow:

G cluster_0 Initial Screening & Hit Selection cluster_1 Hit Confirmation & Triage cluster_2 In Vitro Characterization cluster_3 Lead Generation Primary_Screen Primary HTS Hit_Selection Hit Selection (e.g., >50% inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response (IC50) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay SAR_Analysis SAR by Analogue Orthogonal_Assay->SAR_Analysis Selectivity_Profiling Selectivity Profiling SAR_Analysis->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Physicochemical_Properties Physicochemical Properties Cell_Based_Assays->Physicochemical_Properties ADME_Tox ADME/Tox Profiling Physicochemical_Properties->ADME_Tox Lead_Series Lead Series Identification ADME_Tox->Lead_Series

Caption: A typical hit validation workflow.

I. Primary Hit Confirmation and Potency Determination

The first step in validating hits from a primary screen is to confirm their activity and determine their potency. This is typically done by re-testing the compounds in the primary assay format, but over a range of concentrations to generate a dose-response curve and calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).

Data Presentation: Dose-Response Analysis

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Hit-0010.151.10.9998
Hit-0021.20.90.9895
Hit-00315.61.00.9585
Control0.011.20.99100

Experimental Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for a generic kinase target, which is a likely target for a this compound library.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well plate. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 100 µM to 1 nM.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.

  • Reaction Initiation: Add the kinase/substrate solution to the compound plate to start the reaction.[2] Incubate for a specified time (e.g., 60 minutes) at room temperature.[2]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values.

II. Orthogonal and Counter-Screening Assays

To eliminate false positives arising from assay artifacts, it is essential to confirm hit activity using an orthogonal assay that employs a different detection technology.[3] For example, if the primary screen was luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR).

Data Presentation: Comparison of Primary and Orthogonal Assays

Compound IDPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Fold DifferenceConfirmation Status
Hit-0010.150.211.4Confirmed
Hit-0021.2> 50> 41.7Not Confirmed
Hit-00315.620.11.3Confirmed

Experimental Protocol: Z'-LYTE™ Kinase Assay (Orthogonal)

The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity.[4]

  • Compound Plating: Prepare serial dilutions of the compounds in a 384-well plate as described previously.

  • Kinase Reaction: Add the target kinase, a specific peptide substrate, and ATP to the wells. Incubate at room temperature for 60 minutes.

  • Development: Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that cleaves the unphosphorylated peptide substrate. Incubate for 60 minutes.

  • Stopping the Reaction: Add the Stop Reagent.

  • Data Acquisition: Read the plate on a fluorescence plate reader using two different emission wavelengths.

  • Data Analysis: Calculate the emission ratio, which is proportional to the amount of phosphorylated substrate. Determine IC50 values as described above.

III. Selectivity Profiling

To assess the specificity of the confirmed hits, they should be screened against a panel of related targets (e.g., other kinases). High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target effects and toxicity.

Data Presentation: Kinase Selectivity Panel

Compound IDTarget Kinase IC50 (µM)Off-Target 1 IC50 (µM)Off-Target 2 IC50 (µM)Selectivity (Fold) vs Off-Target 1
Hit-0010.1515.2> 100101.3
Hit-00315.625.845.11.7

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Submission: Provide the selected hit compounds to a commercial vendor that offers kinase profiling services or perform the assays in-house using a panel of purified kinases.

  • Assay Performance: The compounds are typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Follow-up: For any off-target kinases that show significant inhibition, a full dose-response curve should be generated to determine the IC50.

IV. Cell-Based Assays

While biochemical assays are useful for confirming direct target engagement, cell-based assays are crucial for verifying that the compounds are active in a more physiologically relevant environment.[5][6] These assays can assess whether the compounds can penetrate cell membranes and inhibit the target in the complex milieu of the cell.

Data Presentation: Cellular Target Engagement and Functional Assays

Compound IDCellular Target Engagement EC50 (µM)Downstream Signaling IC50 (µM)Cell Viability CC50 (µM)Therapeutic Index (CC50/EC50)
Hit-0010.851.2> 100> 117.6
Hit-00345.2> 100> 100> 2.2

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in living cells.

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of the hit compounds for a defined period.

  • Heating: Heat the cell suspensions at a specific temperature that denatures the target protein in the absence of a stabilizing ligand.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine the EC50 for target engagement.

Below is a diagram representing a generic kinase signaling pathway that could be targeted.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Inhibitor->Kinase_B

Caption: A generic kinase signaling pathway.

V. Physicochemical Properties and ADME-Tox Profiling

Early assessment of a compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is critical for identifying potential liabilities that could hinder its development.[7][8][9]

Data Presentation: Physicochemical and Early ADME-Tox Properties

Compound IDMW ( g/mol )logPSolubility (µM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Hit-001350.42.550> 6015.2
Hit-003412.54.8< 1100.5

Experimental Protocols: Key Physicochemical and ADME-Tox Assays

  • Solubility: Determined by adding the compound to a buffered solution, shaking to equilibrium, and measuring the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.

  • Lipophilicity (logP): Often determined by measuring the partitioning of the compound between octanol and water.

  • Microsomal Stability: The compound is incubated with liver microsomes, and the concentration of the parent compound is measured over time by LC-MS/MS to determine its metabolic half-life.[8]

  • Caco-2 Permeability: This assay uses a monolayer of Caco-2 cells to predict intestinal absorption of a compound.[8] The rate of appearance of the compound on the basolateral side is measured to determine the apparent permeability coefficient (Papp).

The following diagram illustrates the workflow for an in vitro ADME-Tox assessment.

G cluster_ADME ADME Assays cluster_Tox Toxicity Assays Compound Test Compound Solubility Solubility Compound->Solubility Permeability Permeability (e.g., Caco-2) Compound->Permeability Metabolic_Stability Metabolic Stability (e.g., Microsomes) Compound->Metabolic_Stability Protein_Binding Plasma Protein Binding Compound->Protein_Binding Cytotoxicity Cytotoxicity (e.g., HepG2 cells) Compound->Cytotoxicity hERG hERG Liability Compound->hERG Genotoxicity Genotoxicity (e.g., Ames test) Compound->Genotoxicity

References

Structure-Activity Relationship of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various therapeutic targets implicated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases. The information is compiled from peer-reviewed literature and patent filings, offering insights into the key structural modifications that influence biological activity.

Comparative Analysis of Biological Activity

Derivatives of the this compound core have been primarily investigated as anticancer agents. The key biological targets identified include PARP, particularly PARP1, and several protein kinases such as Aurora kinases and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3]

PARP Inhibition

The this compound core can be considered a bioisostere of the phthalazinone moiety present in several approved PARP inhibitors. Modifications at the N-2 and C-6 positions of the tetrahydro-2,6-naphthyridinone ring are crucial for potent PARP1 inhibitory activity. While specific SAR data for a broad series of these exact derivatives is limited in publicly accessible literature, analysis of related compounds from patents suggests that substitution at the N-6 position with a substituted piperazine or a similar cyclic amine connected to a pharmacophoric group enhances potency. For instance, a novel PARP inhibitor, YHP-836, which shares a related naphthyridinone core, demonstrates low nanomolar IC50 values against both PARP1 and PARP2.[4]

Compound IDR1 (at N-2)R2 (at C-6)TargetIC50 (nM)Reference
YHP-836 H[Structure from reference]PARP16.328[4]
PARP23.621[4]
Olaparib --PARP11.832[4]
PARP27.773[4]

Table 1: Comparative in vitro inhibitory activity of a representative naphthyridinone-based PARP inhibitor and a standard.

Kinase Inhibition

The naphthyridine scaffold is a well-established ATP-competitive kinase inhibitor pharmacophore. For the this compound series, substitutions at various positions on the bicyclic ring system have been explored to achieve potency and selectivity against different kinases. A study on 5H-benzo[c][1][5]naphthyridin-6-one analogs as Aurora kinase inhibitors revealed that specific substitutions are critical for potent enzymatic and antiproliferative effects.[3] While not the exact same core, the SAR principles can be extrapolated.

ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Antiproliferative Activity (Cell Line)Reference
5H-benzo[c][1][5]naphthyridin-6-oneAurora A/BVaried substitutionsPotent (specific values in ref)MIAPaCa-2[3]
Substituted 1,6-NaphthyridinesCDK5Varied substitutions-Kidney disease models[2]

Table 2: Overview of kinase inhibitory activity of related naphthyridinone derivatives.

Experimental Protocols

In Vitro PARP1 Inhibition Assay (Western Blot)

This protocol describes the assessment of PARP1 inhibition by measuring the reduction of poly(ADP-ribose) (PAR) formation in cells.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., HeLa) to 70-80% confluency in a suitable medium.

  • Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for 24 hours.

  • To induce PARP1 activity, treat cells with a DNA damaging agent like 200 µM H₂O₂ for 10 minutes before harvesting.

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PAR (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the reduction in PAR formation relative to the control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

SAR_Overview cluster_scaffold This compound Core cluster_modifications Key Modification Points & Their General Effects Core R1 N-2 Position: - Small alkyl or H often preferred Core->R1 Modification at N-2 R2 C-6 Position: - Bulky substituents, often cyclic amines (e.g., piperazine) linked to other moieties, can enhance PARP inhibition Core->R2 Modification at C-6 R3 Aromatic Ring Substituents: - Electron-donating or -withdrawing groups can modulate kinase selectivity and potency Core->R3 Modifications on potential aromatic extensions

Caption: Key modification points on the this compound scaffold.

MTT_Assay_Workflow node_style_step node_style_step node_style_reagent node_style_reagent node_style_result node_style_result A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Varying concentrations) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate Cell Viability & IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp_activation PARP1 Activation & PARylation cluster_repair DNA Repair cluster_inhibition Inhibition by Naphthyridinone Derivatives DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARP1 catalyzes PAR chain synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER SSB_Repair SSB Repair & Genomic Stability BER->SSB_Repair Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one Derivative Inhibition Inhibition of PARP1 Inhibitor->Inhibition Inhibition->PARP1 DSB Accumulation of unrepaired SSBs leads to Double-Strand Breaks (DSBs) during replication Inhibition->DSB Apoptosis Cell Death (Apoptosis) in HR-deficient cancer cells DSB->Apoptosis

Caption: Simplified PARP1 signaling pathway and the mechanism of its inhibition.

References

Navigating the Kinase and PARP Landscape: A Cross-Reactivity Comparison Featuring the 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 26, 2025 – In the intricate world of drug discovery, the selectivity of a small molecule inhibitor is paramount to its therapeutic success and safety profile. This guide provides a comprehensive cross-reactivity and selectivity comparison of inhibitors centered around the versatile 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold and its close analogs. This chemical moiety is a cornerstone in the development of targeted therapies, notably against Poly (ADP-ribose) Polymerase (PARP) and various protein kinases.

This publication offers an objective comparison of the performance of these inhibitors against their primary targets and a panel of off-target enzymes, supported by quantitative experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future screening protocols.

At the Core of Targeted Therapies: The Naphthyridinone Scaffold

The this compound and its related structures have proven to be privileged scaffolds in medicinal chemistry. Their rigid, bicyclic nature provides a robust framework for the precise positioning of functional groups that can engage with the active sites of enzymes like PARP1 and protein kinases, which are crucial regulators of cell signaling, DNA repair, and cell cycle progression.

This guide focuses on a representative inhibitor, AZD5305 (Saruparib) , a potent and highly selective PARP1 inhibitor featuring a dihydronaphthyridinone core. We compare its selectivity profile with other established inhibitors:

  • Alternative PARP Inhibitors: Olaparib and Niraparib

  • Alternative Kinase Inhibitors: Alisertib (Aurora Kinase A inhibitor) and RP-6306 (PKMYT1 inhibitor)

Quantitative Cross-Reactivity Profiling

The following tables summarize the inhibitory activity (IC50) of the selected compounds against their primary targets and a selection of off-target enzymes. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity Against PARP Family Enzymes
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity (Fold) vs. PARP2
AZD5305 (Saruparib) PARP1 1.55 [1]3 [2]~421-500 [1][3][4]
PARP2653[1]1400[1]1
Olaparib PARP1 5 --
PARP21--
Niraparib PARP1 3.8 -~0.55
PARP22.1-1

Data for Olaparib and Niraparib IC50 values are from publicly available databases and literature.[5][6][7]

Table 2: Off-Target Kinase Activity Profile
CompoundPrimary TargetOff-Target KinaseInhibition / IC50Notes
AZD5305 (Saruparib) PARP1-Highly selective for PARP1 over other PARP family members and kinases.[3][8]Clean profile across the entire PARP family.[8]
Olaparib PARP1/2-No relevant affinities for 16 protein kinases tested in a specific panel.[9]Considered to have a relatively clean kinase profile.
Niraparib PARP1/2DYRK1s, CDK16, PIM3Submicromolar inhibition.[5]Exhibits off-target kinase activity at clinically achievable concentrations.[5]
Alisertib (MLN8237) Aurora A Aurora A: 1.2 nM >200-fold selectivity for Aurora A over Aurora B.[10]Selective inhibitor of Aurora A kinase.
Aurora B: 396.5 nM
RP-6306 (Lunresertib) PKMYT1 PKMYT1: 14 nM High degree of selectivity over other kinases.[11][12]29 to 4000-fold selectivity over 6 other kinases identified in a screen.[11][12]
EPHB2189x less potent than on PKMYT1
FRK570x less potent than on PKMYT1
WEE12050x less potent than on PKMYT1

Signaling Pathways and Experimental Workflows

To provide a clearer context for the action of these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity profiling.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one (e.g., AZD5305) Inhibitor->PARP1 inhibits

PARP1 Signaling Pathway in DNA Repair.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Test Compound (e.g., 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one derivative) Primary_Assay Primary Target Assay (e.g., PARP1 activity) Compound->Primary_Assay Kinase_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) Compound->Kinase_Panel Data_Analysis Data Analysis (IC50/Kd Determination) Primary_Assay->Data_Analysis Kinase_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile (On-target vs. Off-target) Data_Analysis->Selectivity_Profile Hit_Validation Hit Validation & Cellular Assays Selectivity_Profile->Hit_Validation

Kinase Inhibitor Profiling Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor cross-reactivity. Below are methodologies for commonly employed assays.

ADP-Glo™ Kinase Assay (for Kinase Activity)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14][15]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[13][14]

Protocol Outline:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

KINOMEscan® Competition Binding Assay (for Kinase Selectivity)

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to displace an active-site directed ligand from a kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR.[16]

Protocol Outline:

  • Assay Preparation:

    • A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.

  • Competition Binding:

    • If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

  • Quantification:

    • The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag via qPCR. A lower signal indicates a stronger interaction between the compound and the kinase.

  • Data Analysis:

    • The results are typically reported as percent of control, and dissociation constants (Kd) can be determined from dose-response curves.

PARP-DNA Trapping Assay

This cellular assay is critical for evaluating a key mechanism of PARP inhibitors: their ability to trap PARP enzymes on DNA, which leads to cytotoxic lesions.

Principle: The assay measures the amount of PARP protein that remains bound to chromatin after treatment with an inhibitor.

Protocol Outline:

  • Cell Treatment:

    • Treat cultured cells with the PARP inhibitor at various concentrations.

  • Chromatin Fractionation:

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins through centrifugation.

  • Detection:

    • The amount of PARP in the chromatin fraction is quantified by Western blotting or ELISA.

  • Data Analysis:

    • An increase in chromatin-bound PARP compared to vehicle-treated cells indicates PARP trapping.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective inhibitors. As demonstrated by AZD5305, careful chemical modifications of this core can lead to highly selective PARP1 inhibitors with a clean off-target profile.[1][3] In contrast, other inhibitors like Niraparib exhibit polypharmacology, which may contribute to both their efficacy and toxicity profiles.[5] Understanding the cross-reactivity of these compounds is essential for interpreting their biological effects and for the development of safer and more effective targeted therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Benchmarking 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of pharmacological data for the compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. At present, there is no available information regarding its specific biological targets, mechanism of action, or any quantitative measures of its activity, such as IC50 or Ki values. This absence of foundational data precludes a direct comparative analysis against current clinical candidates.

The initial objective was to provide a detailed benchmarking guide for researchers, scientists, and drug development professionals. This guide was intended to feature a quantitative comparison of this compound with clinically relevant alternatives, supported by experimental protocols and visual diagrams of associated signaling pathways. However, without primary data on the compound's performance, such a comparison is not feasible.

While the broader class of naphthyridines is known to exhibit a wide range of biological activities, this general information does not provide the specific data points required for a meaningful benchmarking study of this particular derivative. The successful creation of the intended comparison guide is contingent on the future publication of research detailing the pharmacological profile of this compound.

Researchers interested in this compound are encouraged to conduct initial screening and profiling studies to elucidate its biological function. Key experimental steps would include:

  • Target Identification: Employing methods such as affinity chromatography, chemical proteomics, or computational target prediction to identify the molecular targets of the compound.

  • In vitro Assays: Once a target is identified, developing and running biochemical or cell-based assays to quantify the compound's potency and efficacy (e.g., IC50, EC50, Ki).

  • Mechanism of Action Studies: Conducting further experiments to understand how the compound interacts with its target and modulates downstream signaling pathways.

Below is a generalized workflow that could be adopted for the initial characterization of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification High-Throughput Screening High-Throughput Screening Compound Synthesis\nand Purification->High-Throughput Screening Target Deconvolution Target Deconvolution High-Throughput Screening->Target Deconvolution Hit Confirmation Hit Confirmation Target Deconvolution->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies Mechanism of Action Assays Mechanism of Action Assays Dose-Response Studies->Mechanism of Action Assays Selectivity Profiling Selectivity Profiling Mechanism of Action Assays->Selectivity Profiling Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity\nRelationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity\nRelationship (SAR)->ADME/Tox Profiling

Caption: A generalized workflow for the initial pharmacological characterization of a novel compound.

Until such foundational research is conducted and published, a direct and meaningful benchmark of this compound against clinical candidates cannot be provided. The scientific community awaits further investigation into the properties of this molecule.

Investigational Compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Comparative Analysis Against Standard of Care PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative novel PARP inhibitor, 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one, against the current standard of care Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available in vivo efficacy data for this compound, this comparison is based on its structural similarity to known PARP inhibitors and the established mechanism and efficacy of approved drugs in this class. The standard of care is represented by well-established PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib, which have demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in the homologous recombination repair (HRR) pathway, such as BRCA1/2 mutations.[1][2][3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the repair of DNA single-strand breaks (SSBs) becomes heavily reliant on the base excision repair (BER) pathway, where PARP enzymes play a crucial role.[3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HRR-Deficient Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER_N Base Excision Repair (BER) PARP_N->BER_N initiates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HRR_N Homologous Recombination Repair (HRR) HRR_N->Cell_Survival_N leads to DNA_DSB_N Double-Strand Break (DSB) DNA_DSB_N->HRR_N repaired by DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_Fork_Stalling Replication Fork Stalling DNA_SSB_C->Replication_Fork_Stalling leads to PARPi PARP Inhibitor (e.g., 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one) PARPi->PARP_C inhibits BER_C BER (Blocked) PARP_C->BER_C DNA_DSB_C Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB_C HRR_C HRR (Deficient) DNA_DSB_C->HRR_C Cell_Death Cell Death (Synthetic Lethality) DNA_DSB_C->Cell_Death HRR_C->Cell_Death

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of standard of care PARP inhibitors in various preclinical cancer models. Data for this compound is not currently available and is denoted as "N/A".

Table 1: In Vivo Efficacy of PARP Inhibitors in Ovarian Cancer Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
This compound N/AN/AN/AN/A
Olaparib BRCA2-mutated patient-derived xenograft (PDX)50 mg/kg, dailySignificant tumor growth inhibition and increased survival[4]
Niraparib BRCA2-mutant PDX50 mg/kg, dailyTumor regressions[5][6]
Rucaparib BRCA1-mutant xenograft (MDA-MB-436)15, 50, 150 mg/kg, BIDDose-dependent and statistically significant TGI[7]
Talazoparib Ovarian xenograft (RMG1)0.33 mg/kg, dailyPotent monotherapy activity[8]

Table 2: In Vivo Efficacy of PARP Inhibitors in Breast Cancer Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
This compound N/AN/AN/AN/A
Olaparib BRCA-deficient murine breast cancer modelsNot specifiedImproved recurrence-free and overall survival[4]
Rucaparib BRCA2-mutant PDX (HBCx-17)Not specifiedPotent activity[7]
Talazoparib Germline BRCA-mutated advanced breast cancer1 mg, once daily (clinical trial)Significantly improved progression-free survival[9]

Table 3: In Vivo Efficacy of PARP Inhibitors in Other Cancer Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
This compound N/AN/AN/AN/A
Olaparib PTEN/TP53-deficient prostate cancerTwice-weekly intravenous (nanoformulation)Significant tumor growth inhibition[10]
Niraparib Intracranial pancreatic cancer model (Capan-1)45 mg/kg, daily62% TGI[11]
Rucaparib Prostate cancer cell lines with siRNA knockdown of HRR genesNot specifiedEnhanced cytotoxicity[12]
Talazoparib Prostate cancer cell lines (LNCaP, 22RV1)Not specifiedConcentration-dependent inhibition of cell viability[13]

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the in vivo efficacy of a PARP inhibitor, which would be applicable for the evaluation of this compound.

1. Animal Models:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., ovarian, breast, prostate) with known HRR status (e.g., BRCA1/2 mutant or wild-type) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID).

  • Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are directly implanted into immunodeficient mice, which more closely recapitulate the heterogeneity and microenvironment of human tumors.[12]

2. Dosing and Administration:

  • The investigational compound and standard of care inhibitors are formulated in an appropriate vehicle.

  • Compounds are administered to the tumor-bearing mice via a clinically relevant route, typically oral gavage, once or twice daily.

  • A range of doses is usually tested to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship.

3. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Tumor Regression: A decrease in tumor size from the baseline measurement.

  • Survival: In some studies, the endpoint is the time to reach a predetermined tumor volume or the overall survival of the animals.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

4. Pharmacodynamic (PD) Biomarkers:

  • Tumor and/or surrogate tissues are collected at the end of the study.

  • PARP Inhibition: Assessed by measuring the levels of poly(ADP-ribose) (PAR) using techniques like immunohistochemistry (IHC) or ELISA. A reduction in PAR levels indicates target engagement.[7]

  • DNA Damage: Measured by staining for markers like γ-H2AX, which indicates the presence of DNA double-strand breaks.

  • Apoptosis: Assessed by TUNEL staining or cleavage of caspase-3.

In_Vivo_Efficacy_Workflow Start Start: Tumor Model Selection (CDX or PDX) Implantation Tumor Cell/Fragment Implantation (Subcutaneous or Orthotopic) Start->Implantation Tumor_Growth Allow Tumors to Reach Pre-determined Size Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Investigational Compound, Standard of Care, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Regularly Endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues for Analysis Endpoint->Data_Collection Analysis Analyze Efficacy (TGI) and Pharmacodynamics (PAR, γ-H2AX) Data_Collection->Analysis End End: Comparative Efficacy Report Analysis->End

Caption: Generalized workflow for in vivo efficacy studies of PARP inhibitors.

Conclusion

While direct in vivo efficacy data for this compound is not yet available, the established success of standard of care PARP inhibitors in treating HRR-deficient cancers provides a clear benchmark for its development. The key to demonstrating the potential of this novel compound will be to conduct rigorous preclinical in vivo studies to establish its efficacy, safety, and pharmacodynamic profile in relevant cancer models. Future research should focus on head-to-head comparisons with approved PARP inhibitors to delineate its potential advantages in terms of potency, selectivity, or overcoming resistance mechanisms. The experimental frameworks and comparative data presented in this guide offer a roadmap for the continued investigation of this compound as a potential next-generation PARP inhibitor.

References

Selectivity profile of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. While a comprehensive kinase selectivity profile for the specific compound 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is not publicly available, this guide offers a comparative analysis of various naphthyridine-based molecules that have been evaluated for their kinase inhibitory activity. This comparison provides valuable insights into the potential of the broader naphthyridine scaffold in kinase-targeted drug discovery.

The naphthyridine core, a bicyclic heteroaromatic system, serves as a versatile scaffold in medicinal chemistry, enabling the development of inhibitors against a range of protein kinases.[1][2] Modifications to this core structure have yielded compounds with varying degrees of potency and selectivity, targeting kinases such as Cyclin-Dependent Kinase 5 (CDK5), Aurora kinases, Protein Kinase C (PKC), and others.

Comparative Kinase Inhibitory Activity of Naphthyridine Derivatives

The following table summarizes the reported biological activities of several distinct naphthyridine-based kinase inhibitors. This data, while not a direct comparison involving this compound, illustrates the diverse kinase targets of this compound class.

Compound Class/ScaffoldTarget Kinase(s)Reported Activity (IC₅₀/Kᵢ)Reference
Substituted 1,6-NaphthyridinesCDK5<10 nM to >1 µM[3]
5H-benzo[c][3][4]naphthyridin-6-one AnalogsAurora Kinases (pan-inhibitor)Potent inhibition[5][6]
2,6-NaphthyridinesProtein Kinase C (PKC) isotypes (delta, epsilon, eta, theta)Potent inhibition, 10-100 fold selectivity over classical PKC isotypes
Imidazo[4,5-c][3][7]naphthyridin-2-oneAtaxia Telangiectasia Mutated (ATM) KinaseRetained activity against ATM with reduced ATR activity[8]
7-(4H-1,2,4-Triazol-3-yl)benzo[c][5][9]naphthyridinesPim-1 and Pim-2 KinasesPotent inhibition[10]
Benzo[h][3][9]naphthyridin-2(1H)-one (Torin2)mTOREC₅₀ = 0.25 nM[11]
1,7-Naphthyridine-based inhibitorsPIP4K2APotent and highly selective inhibition[4]
5-(3-chlorophenylamino)benzo[c][5][9]naphthyridine-8-carboxylic acid (CX-4945)Protein Kinase CK2Kᵢ = 0.38 nM[12]

Experimental Protocols: A General Kinase Inhibition Assay

To assess the inhibitory activity of a compound against a specific kinase, a variety of biochemical assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Test compound (e.g., a naphthyridine derivative)

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and its specific substrate in the kinase assay buffer.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.

  • Signal Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by plotting the luminescence signal against the compound concentration.

Visualizing the Process and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection Termination->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc signaling_pathway cluster_pathway Simplified Aurora Kinase Signaling Pathway Aurora_A Aurora A Kinase Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Kinase Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Naphthyridine Inhibitor Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

References

Comparative Analysis of Tetrahydronaphthyridinone Derivatives as PARP Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The data and methodologies presented herein are based on the discovery and preclinical characterization of novel isoquinolinone and naphthyridinone-based PARP1 inhibitors. This analysis will provide valuable insights into the rational design of next-generation PARP inhibitors for oncology applications.

Data Presentation: In Vitro Efficacy of Tetrahydronaphthyridinone Derivatives

The following table summarizes the in vitro biochemical and cellular activities of a selection of tetrahydronaphthyridinone derivatives against PARP1 and in a BRCA1-mutant cellular context. The data highlights the impact of structural modifications on inhibitory potency.

Compound IDModificationPARP1 IC50 (nM)MDA-MB-436 (BRCA1 mutant) Cellular IC50 (µM)
34 Naphthyridinone core with piperidinyl-indazole moiety1.20.003
33 Naphthyridinone core with piperidinyl-benzimidazole moiety2.50.015
32 Naphthyridinone core with piperidinyl-indole moiety3.10.022
Reference Olaparib5.00.010

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.

PARP1 Enzymatic Assay

The inhibitory activity of the compounds against PARP1 was determined using a commercially available chemiluminescent assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound.

  • Plate Preparation: Histone-coated 96-well plates were blocked to prevent non-specific binding.

  • Compound Addition: Serial dilutions of the test compounds were added to the wells.

  • Enzyme Reaction: Recombinant human PARP1 enzyme and a biotinylated NAD+ substrate were added to initiate the reaction.

  • Detection: The amount of biotinylated histone was quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Cellular Proliferation Assay (MDA-MB-436)

The anti-proliferative activity of the compounds was assessed in the BRCA1-mutant human breast cancer cell line, MDA-MB-436, using a standard sulforhodamine B (SRB) assay.

  • Cell Seeding: MDA-MB-436 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for 72 hours.

  • Cell Fixation: Cells were fixed with trichloroacetic acid.

  • Staining: Fixed cells were stained with SRB dye.

  • Quantification: The bound dye was solubilized, and the absorbance was measured at 510 nm to determine cell viability.

  • Data Analysis: IC50 values were determined from the concentration-response curves.

Mandatory Visualization

Diagrams illustrating key concepts and workflows provide a clear visual representation of the scientific principles and processes involved.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors cluster_2 Cell Fate in BRCA-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Trapping PARP1 Trapping on DNA PARP1->Trapping Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARPi Tetrahydronaphthyridinone PARP Inhibitor PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1 mutation) DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: Mechanism of action of tetrahydronaphthyridinone PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Preclinical Development Synthesis Synthesis of Tetrahydronaphthyridinone Derivatives Biochemical_Assay PARP1 Enzymatic Assay (IC50 Determination) Synthesis->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (MDA-MB-436, IC50 Determination) Synthesis->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Identification Identification of Lead Compound (e.g., Compound 34) SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies PK_Studies Pharmacokinetic (PK) Studies Lead_Identification->PK_Studies Tox_Studies Toxicology Studies Lead_Identification->Tox_Studies

Caption: Drug discovery workflow for tetrahydronaphthyridinone PARP inhibitors.

Comparative Guide to the Reproducibility of Experiments with 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for compounds centered around the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold, with a focus on its potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Due to the limited publicly available data on this specific compound, we will draw comparisons with well-established PARP inhibitors that serve as the current standards in research and clinical settings. This guide will delve into the key experimental data, detailed protocols for relevant assays, and the signaling pathway context crucial for understanding the mechanism of action.

Introduction to Tetrahydronaphthyridinones as PARP Inhibitors

The this compound core structure represents a class of compounds with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively documented in peer-reviewed literature, the broader family of naphthyridinone derivatives has garnered significant interest, particularly as inhibitors of PARP enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

This guide will focus on comparing the performance metrics of established PARP inhibitors, providing a benchmark against which emerging compounds like this compound can be evaluated.

Quantitative Performance Comparison of PARP Inhibitors

The following table summarizes the in vitro potency of several commercially available and clinically approved PARP inhibitors against the primary targets, PARP1 and PARP2. These values are critical for assessing the efficacy and selectivity of new chemical entities.

CompoundTargetIC50 (nM)Reference(s)
Olaparib PARP15[1]
PARP21[1]
Rucaparib PARP10.8[2]
PARP20.5[2]
Niraparib PARP13.8[1]
PARP22.1[1]
Talazoparib PARP10.57[3]
PARP2-

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.

Experimental Protocols

To ensure the reproducibility of experiments involving PARP inhibitors, it is essential to follow standardized and detailed protocols. Below are methodologies for key experiments used to characterize these compounds.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory activity of a compound on the enzymatic function of PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[4]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compound (e.g., this compound) and reference inhibitors

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Add the compound dilutions to the histone-coated wells.

  • Prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.

  • Initiate the reaction by adding the reaction mixture and biotinylated NAD+ to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular PARP Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of poly(ADP-ribose) (PAR) is then quantified using an ELISA-based method.[5]

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H₂O₂ or MMS)

  • Test compound and reference inhibitors

  • Cell lysis buffer

  • PAR-specific antibody

  • HRP-conjugated secondary antibody

  • Colorimetric or chemiluminescent substrate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 15 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Perform an ELISA to detect PAR levels in the cell lysates.

  • Develop the signal using a suitable substrate and measure the absorbance or luminescence.

  • Determine the IC50 for cellular PARP inhibition.

Cytotoxicity Assay in BRCA-Deficient Cancer Cells

This assay assesses the synthetic lethal effect of PARP inhibitors in cancer cells with compromised homologous recombination repair.

Principle: BRCA-deficient cells are highly sensitive to PARP inhibition, leading to cell death. Cell viability is measured after treatment with the test compound.[6]

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, SUM149PT) and a BRCA-proficient control cell line.

  • Cell culture medium and supplements.

  • Test compound and reference inhibitors.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

Procedure:

  • Seed both BRCA-mutant and control cells in 96-well plates.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the IC50 values for cell growth inhibition in both cell lines to determine the selective toxicity.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

DNA_Damage_Response cluster_damage DNA Damage cluster_parp PARP Activation & Repair cluster_inhibition PARP Inhibition Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PAR PARylation PARP1->PAR synthesizes Trapping PARP Trapping PARP1->Trapping leads to Recruitment Recruitment of Repair Proteins PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor 5,6,7,8-Tetrahydro-2,6- naphthyridin-1(2H)-one (or Alternative) Inhibitor->PARP1 inhibits Apoptosis Apoptosis in BRCA-deficient cells Trapping->Apoptosis induces

Caption: The role of PARP1 in the DNA damage response and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzymatic PARP1 Enzymatic Assay (Chemiluminescent) IC50_Enzyme Determine Enzymatic IC50 Enzymatic->IC50_Enzyme Cellular_PARP Cellular PARP Inhibition (ELISA) IC50_Cellular Determine Cellular IC50 Cellular_PARP->IC50_Cellular Cytotoxicity Cytotoxicity Assay (BRCA-mutant vs Wild-Type) Selectivity Assess Synthetic Lethality Cytotoxicity->Selectivity Compound Test Compound (this compound) Compound->Enzymatic Compound->Cellular_PARP Compound->Cytotoxicity

Caption: A typical experimental workflow for the characterization of a novel PARP inhibitor.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide details the operational and disposal plans for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one. It is designed to equip researchers, scientists, and drug development professionals with procedural, step-by-step guidance for the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal protocols are based on the general properties of related naphthyridine derivatives. It is imperative to handle this compound as potentially hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Specifications

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.

In the event of exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The responsible management of this compound waste requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Classification

The initial and most critical step is to classify the waste. As a naphthyridine derivative, this compound waste should be handled as hazardous waste. This means it must not be disposed of down the drain or in regular trash containers.

Step 2: Waste Segregation and Collection

All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, use a separate, compatible container.

Table 2: Waste Container Specifications

Waste TypeContainer MaterialLabeling Requirements
Solid Waste High-density polyethylene (HDPE) or glass."Hazardous Waste," "this compound," and appropriate hazard pictograms (e.g., GHS07 for "Warning").
Liquid Waste Compatible glass or solvent-resistant plastic."Hazardous Waste," "this compound," and appropriate hazard pictograms.

Step 3: Management of Spills

In the event of a small spill, follow this procedure:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE B Classify as Hazardous Waste A->B C Segregate Solid & Liquid Waste B->C D Collect in Labeled, Compatible Containers C->D E Small Spill: Absorb & Collect D->E If spill occurs F Large Spill: Evacuate & Notify EHS D->F If spill occurs G Store in Designated Hazardous Waste Area D->G E->G H Arrange Pickup by Licensed Disposal Company via EHS G->H I Document Waste Transfer H->I

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.